Technical Documentation Center

NNC-05-2045 hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: NNC-05-2045 hydrochloride
  • CAS: 184845-18-9

Core Science & Biosynthesis

Foundational

The Structure-Activity Relationship of NNC-05-2045 Hydrochloride: A Technical Guide for CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract NNC-05-2045 hydrochloride, a potent γ-aminobutyric acid (GABA) uptake inhibitor, represents a compelling scaffold for the development of novel anti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC-05-2045 hydrochloride, a potent γ-aminobutyric acid (GABA) uptake inhibitor, represents a compelling scaffold for the development of novel anticonvulsant and CNS-active agents. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of NNC-05-2045 and its analogs, grounded in field-proven insights and experimental data. We will dissect the key structural motifs of the 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(4-methoxyphenyl)-4-piperidinol core and their influence on inhibitory potency at GABA transporters (GATs) and in vivo anticonvulsant efficacy. This guide is designed to empower researchers with the foundational knowledge and detailed experimental protocols necessary to navigate the complexities of developing next-generation GABAergic modulators.

Introduction: The Rationale for Targeting GABA Uptake

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in regulating neuronal excitability. A reduction in GABAergic neurotransmission is implicated in the pathophysiology of numerous neurological and psychiatric disorders, most notably epilepsy. The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells. Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling. This mechanism has been a successful strategy in the development of antiepileptic drugs.

NNC-05-2045, with the chemical formula C27H31ClN2O2, is a noteworthy GABA uptake inhibitor that has demonstrated significant anticonvulsant properties in preclinical models.[1] Its unique chemical architecture, featuring a carbazole moiety, a propyl linker, and a 4-aryl-4-piperidinol core, provides a rich template for medicinal chemistry exploration. Understanding the SAR of this scaffold is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Core Structure of NNC-05-2045 Hydrochloride

The chemical structure of NNC-05-2045 hydrochloride is 1-[3-(9H-Carbazol-9-yl)propyl]-4-(4-methoxyphenyl)-4-piperidinol hydrochloride. The core can be deconstructed into three key pharmacophoric elements:

  • The Carbazole Moiety: A rigid, aromatic system that likely engages in hydrophobic and π-stacking interactions within the transporter binding pocket.

  • The Propyl Linker: A flexible three-carbon chain connecting the carbazole and piperidinol rings. Its length and conformation are critical for optimal positioning of the terminal groups.

  • The 4-Aryl-4-Piperidinol Core: This unit, featuring a tertiary alcohol and a methoxy-substituted phenyl ring, is crucial for binding affinity and selectivity. The nitrogen atom of the piperidine ring is basic and exists in its protonated form at physiological pH.

Caption: Key Pharmacophoric Elements of NNC-05-2045.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study of a broad series of NNC-05-2045 analogs is not publicly available, a comparative analysis of NNC-05-2045 and its close analog, NNC 05-2090, provides critical insights into the SAR of this chemical class. NNC 05-2090 differs from NNC-05-2045 only in the position of the methoxy group on the phenyl ring (ortho- in NNC 05-2090 versus para- in NNC-05-2045).

Impact of Aryl Substitution on GABA Transporter Inhibition

The position of the methoxy substituent on the 4-phenyl ring significantly influences the inhibitory activity and selectivity towards different GABA transporter subtypes.

CompoundPhenyl SubstituentGAT-1 (IC50, µM)GAT-2 (BGT-1) (Ki, µM)GAT-3 (Ki, µM)GAT-4 (Ki, µM)
NNC-05-2045 4-methoxy12 ± 2---
NNC 05-2090 2-methoxy-1.4 ± 0.31519

Data for NNC-05-2045 IC50 at GAT-1 from synaptosomes of rat cerebral cortex.[2] Data for NNC 05-2090 Ki values at cloned mouse GABA transporters (mGATs).[3][4][5]

Key Insights:

  • Shift in Selectivity: The seemingly minor shift of the methoxy group from the para- to the ortho-position results in a notable change in the selectivity profile. NNC 05-2090 emerges as a moderately potent and selective inhibitor of the betaine/GABA transporter 1 (BGT-1), also known as GAT-2, with at least 10-fold selectivity over mGAT1, mGAT3, and mGAT4.[3][4]

  • Hypothesized Binding Orientations: This suggests that the 4-aryl-4-piperidinol moiety plays a crucial role in subtype selectivity. The ortho-methoxy group in NNC 05-2090 may induce a conformational preference in the molecule that favors binding to the GAT-2 subtype, potentially through specific steric or electronic interactions within the transporter's binding pocket. Conversely, the para-methoxy group of NNC-05-2045 may allow for a different binding orientation that is more favorable for GAT-1 inhibition.

In Vivo Anticonvulsant Activity

The anticonvulsant properties of NNC-05-2045 and NNC 05-2090 have been evaluated in rodent models of epilepsy, providing a functional readout of their GABAergic activity.

CompoundSound-Induced Seizures (DBA/2 mice) ED50 (µmol/kg)Maximal Electroshock (MES) Test ED50 (µmol/kg)
NNC-05-2045 Tonic: -29
Clonic: --
NNC 05-2090 Tonic: 673
Clonic: 19-

Data from intraperitoneal administration in rodents.[2]

Key Insights:

  • Potency in Sound-Induced Seizures: NNC 05-2090 is notably potent in the sound-induced seizure model in DBA/2 mice, particularly against the tonic phase. This suggests that its GAT-2 inhibitory activity may be particularly relevant for controlling this type of seizure.

  • Maximal Electroshock Test: Both compounds are effective in the MES test, a model for generalized tonic-clonic seizures. Interestingly, NNC-05-2045 is more potent than NNC 05-2090 in this model, indicating that its activity profile, likely dominated by GAT-1 inhibition, is more effective against seizures propagated by this mechanism.

Off-Target Activity

A preliminary off-target screening of NNC-05-2045 revealed binding affinities for sigma (σ), α1-adrenergic, and dopamine D2 receptors in the nanomolar range.

Compoundσ Receptor (Binding Affinity, nM)α1 Receptor (Binding Affinity, nM)D2 Receptor (Binding Affinity, nM)
NNC-05-2045 113550122
NNC 05-2090 -2661632

Data from receptor binding assays.[2]

Key Insights:

  • Potential for Side Effects: The affinity for these off-target receptors should be considered during lead optimization. While the potencies are lower than for GABA uptake inhibition, these interactions could contribute to the overall pharmacological profile and potential side effects.

  • SAR for Off-Target Effects: The difference in D2 receptor affinity between the two analogs (NNC-05-2045 being more potent) further underscores the sensitivity of the 4-aryl moiety to substitution patterns in dictating interactions with various protein targets.

Experimental Protocols

The following protocols are provided as a guide for the in vitro and in vivo evaluation of NNC-05-2045 analogs.

In Vitro GABA Uptake Assay in Synaptosomes

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).

Methodology:

  • Synaptosome Preparation:

    • Homogenize fresh brain tissue (e.g., rat cerebral cortex) in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

    • Pellet the synaptosomes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).

    • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer).

  • GABA Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for a defined period (e.g., 10 minutes) at 37°C.

    • Initiate GABA uptake by adding a solution containing [3H]GABA.

    • Allow the uptake to proceed for a short period (e.g., 5 minutes).

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]GABA.

    • Quantify the amount of [3H]GABA taken up by the synaptosomes using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition of [3H]GABA uptake for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of GABA uptake) by non-linear regression analysis.

GABA_Uptake_Assay cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Brain Brain Tissue Homogenize Homogenize in Sucrose Brain->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Synaptosome Pellet Centrifuge2->Pellet Resuspend Resuspend in Buffer Pellet->Resuspend Preincubation Pre-incubate with Test Compound Resuspend->Preincubation Add_GABA Add [3H]GABA Preincubation->Add_GABA Incubation Incubate at 37°C Add_GABA->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determination Calculate IC50 Counting->IC50 Determination

Caption: Workflow for the in vitro GABA uptake assay.

In Vivo Maximal Electroshock (MES) Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Methodology:

  • Animal Preparation:

    • Use adult male rodents (e.g., mice or rats) of a standardized strain.

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

    • Allow for a predetermined absorption period.

  • Seizure Induction:

    • Apply a suprathreshold electrical stimulus through corneal or ear-clip electrodes. A typical stimulus for mice is 50 mA at 60 Hz for 0.2 seconds.

    • Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the assay.

  • Data Analysis:

    • Record the number of animals in each treatment group that are protected from tonic hindlimb extension.

    • Calculate the percentage of protection for each dose.

    • Determine the ED50 value (the dose that protects 50% of the animals) using probit analysis.

In Vivo Sound-Induced Seizure Model in DBA/2 Mice

This model is used to evaluate compounds for their efficacy against reflex seizures.

Methodology:

  • Animal Selection:

    • Use DBA/2 mice at the age of peak susceptibility to audiogenic seizures (typically 21-28 days).

  • Drug Administration:

    • Administer the test compound or vehicle to the mice.

  • Seizure Induction and Observation:

    • Place each mouse individually in an acoustic chamber.

    • After a brief acclimatization period, expose the mouse to a high-intensity auditory stimulus (e.g., 110 dB bell for 60 seconds).

    • Observe and score the seizure response, which typically includes a wild running phase, followed by clonic seizures, tonic seizures, and potentially respiratory arrest.

  • Data Analysis:

    • Record the incidence and latency of each seizure phase for each animal.

    • Determine the ED50 of the compound for preventing each phase of the seizure.

In_Vivo_Workflow cluster_mes Maximal Electroshock (MES) Test cluster_audiogenic Sound-Induced Seizure Model MES_Admin Administer Compound MES_Stim Apply Electrical Stimulus MES_Admin->MES_Stim MES_Observe Observe for Tonic Hindlimb Extension MES_Stim->MES_Observe MES_ED50 Calculate ED50 MES_Observe->MES_ED50 Audio_Admin Administer Compound Audio_Stim Apply Auditory Stimulus Audio_Admin->Audio_Stim Audio_Observe Observe Seizure Phases Audio_Stim->Audio_Observe Audio_ED50 Calculate ED50 Audio_Observe->Audio_ED50 Start In Vivo Evaluation Start->MES_Admin Start->Audio_Admin

Caption: Workflow for in vivo anticonvulsant testing.

Conclusion and Future Directions

The NNC-05-2045 scaffold represents a promising starting point for the development of novel GABA uptake inhibitors. The available SAR data, though limited, clearly indicates that modifications to the 4-aryl-4-piperidinol moiety can significantly impact both potency and selectivity for different GAT subtypes. The greater potency of NNC-05-2045 in the MES model suggests that GAT-1 inhibition is a key driver of efficacy against generalized tonic-clonic seizures, while the potent activity of the GAT-2 selective NNC 05-2090 in the sound-induced seizure model highlights the potential of targeting other GAT subtypes for specific seizure types.

Future research in this area should focus on a more systematic exploration of the SAR of the NNC-05-2045 scaffold. Key areas for investigation include:

  • Systematic Modification of the Aryl Ring: Exploration of a wider range of substituents at various positions on the phenyl ring to further probe the requirements for GAT subtype selectivity.

  • Modification of the Carbazole Moiety: Investigating the impact of substitution on the carbazole ring system on potency and physicochemical properties.

  • Variation of the Propyl Linker: Assessing the effect of linker length and rigidity on activity.

  • Comprehensive Off-Target Profiling: A broader screening of analogs against a panel of CNS receptors and enzymes to identify and mitigate potential side effects early in the drug discovery process.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel, safe, and effective GABAergic modulators for the treatment of epilepsy and other CNS disorders.

References

  • Dalby, N. O., Thomsen, C., Fink-Jensen, A., Lundbeck, J., Søkilde, B., Man, C. M., Sørensen, P. O., & Meldrum, B. (1997). Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1. Epilepsy research, 28(1), 51–61. [Link]

  • Thomsen, C., Sørensen, P. O., & Fink-Jensen, A. (1997). 1-(3-(9H-carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, a novel subtype selective inhibitor of the mouse type II GABA-transporter. British journal of pharmacology, 120(6), 983–985. [Link]

  • Scilit. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1. [Link]

  • Thomsen, C., Sørensen, P. O., & Fink-Jensen, A. (1997). 1-(3-(9H-carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, a novel subtype selective inhibitor of the mouse type II GABA-transporter. PubMed, 120(6), 983–985. [Link]

Sources

Exploratory

Technical Guide: NNC-05-2045 Hydrochloride in Epilepsy Research

Non-GAT-1 GABA Uptake Inhibition: Mechanisms, Protocols, and Efficacy Executive Summary NNC-05-2045 hydrochloride represents a pivotal tool compound in the study of GABAergic neurotransmission, specifically distinguishin...

Author: BenchChem Technical Support Team. Date: February 2026

Non-GAT-1 GABA Uptake Inhibition: Mechanisms, Protocols, and Efficacy

Executive Summary

NNC-05-2045 hydrochloride represents a pivotal tool compound in the study of GABAergic neurotransmission, specifically distinguishing the anticonvulsant roles of non-GAT-1 transporters. Unlike Tiagabine (Gabitril) , which selectively inhibits GAT-1, NNC-05-2045 exhibits a pharmacological profile that targets GAT-3 (mouse GAT4) and BGT-1 (mouse GAT2), while sparing GAT-1.

This distinction is critical for epilepsy researchers. While GAT-1 inhibition is effective in kindling models (focal seizures), NNC-05-2045 demonstrates superior efficacy in Maximal Electroshock (MES) models (generalized tonic-clonic seizures).[1] This guide provides the technical grounding to utilize NNC-05-2045 for investigating the functional heterogeneity of GABA transporters and developing broad-spectrum anticonvulsants.

Chemical and Pharmacological Profile

Chemical Identity[2]
  • IUPAC Name: 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(4-methoxyphenyl)-4-piperidinol hydrochloride

  • Class: Nipecotic acid derivative / Carbazole derivative[1]

  • Key Structural Feature: The 4-methoxyphenyl group distinguishes it from its analog NNC-05-2090 (2-methoxyphenyl), influencing its specific receptor affinity profile.

Target Selectivity & Affinity

NNC-05-2045 is defined by its ability to inhibit GABA uptake in conditions where GAT-1 is blocked.[1]

TargetAffinity / IC50Significance
GAT-1 Low Affinity (>10 µM)Minimal effect on the primary neuronal GABA transporter.
GAT-3 (mGAT4) High Potency Primary mechanism for anticonvulsant effect in MES models.[1]
BGT-1 (mGAT2) Moderate AffinityContributes to extrasynaptic GABA regulation.
Sigma Receptors

nM
Significant off-target binding; requires control in behavioral assays.
D2 Receptors

nM
Potential dopaminergic modulation.

Mechanism of Action: The Non-GAT-1 Hypothesis

Standard anticonvulsants like Tiagabine increase synaptic GABA by blocking GAT-1, which is predominantly neuronal. NNC-05-2045 targets glial transporters (GAT-3) and extrasynaptic transporters.

Mechanistic Causality:

  • Glial Uptake Blockade: GAT-3 is heavily expressed on astrocytes surrounding the synapse. Blocking GAT-3 prevents GABA clearance into glial cells, forcing GABA to spill over into the extrasynaptic space.

  • Tonic Inhibition: This spillover activates extrasynaptic GABA-A receptors, generating a persistent "tonic" inhibitory current that raises the seizure threshold against generalized discharges (MES model).

Visualization: Differential GABA Transport Inhibition

GAT_Mechanism cluster_synapse GABAergic Synapse Pre Presynaptic Neuron (GABA Release) Synapse Synaptic Cleft Pre->Synapse Vesicular Release Post Postsynaptic Neuron (GABA-A Receptors) Glia Astrocyte / Glia (GAT-3 Rich) Glia->Post Spillover -> Tonic Inhibition (Seizure Threshold Increase) Synapse->Pre GAT-1 Reuptake Synapse->Post Phasic Inhibition Synapse->Glia GAT-3 Uptake Drug_Tiagabine Tiagabine (GAT-1 Inhibitor) Drug_Tiagabine->Pre BLOCKS GAT-1 Drug_NNC NNC-05-2045 (GAT-3/BGT-1 Inhibitor) Drug_NNC->Glia BLOCKS GAT-3

Figure 1: Differential targeting of GABA transporters. NNC-05-2045 targets glial GAT-3, promoting extrasynaptic spillover and tonic inhibition, distinct from Tiagabine's presynaptic GAT-1 blockade.

Preclinical Efficacy Analysis

The efficacy of NNC-05-2045 highlights the "GABA Transporter Heterogeneity" theory. It is less effective in focal seizure models (Kindling) but highly potent in generalized seizure models (MES/Sound-Induced).

Table 1: Comparative Anticonvulsant Potency (Rodent Models)
ModelSeizure TypeNNC-05-2045 (

)
Tiagabine (

)
Interpretation
MES (Maximal Electroshock) Generalized Tonic-Clonic29 µmol/kg > High DoseNon-GAT-1 inhibition is superior for stopping generalized tonic extension.[1]
Audiogenic (DBA/2 Mice) Reflex / Generalized33-39 µmol/kg 0.4 µmol/kgEffective, but less potent than GAT-1 inhibitors in this specific reflex model.
Amygdala Kindling Focal / Complex PartialLow EfficacyHigh Efficacy GAT-1 blockade is critical for stopping focal seizure propagation; GAT-3 is less involved.

Key Insight: Researchers should select NNC-05-2045 when studying generalized convulsive thresholds rather than focal seizure acquisition.

Experimental Protocols

Protocol A: Differential Synaptosomal Uptake Assay

Objective: To verify non-GAT-1 activity by isolating transporter subtypes using pharmacological occlusion.

Rationale: Standard cortical synaptosomes contain a mix of GAT-1 and GAT-3. To measure NNC-05-2045's specific activity, GAT-1 must be silenced first.

Reagents:

  • 
    -GABA (Radioligand)[1][2]
    
  • NNC-05-0711 (Selective GAT-1 inhibitor) or Tiagabine[1]

  • Synaptosomal preparation (Inferior Colliculus is preferred due to high GAT-3 expression).

Workflow:

  • Preparation: Homogenize Inferior Colliculus tissue in 0.32 M sucrose; centrifuge to isolate P2 synaptosomal fraction.

  • Occlusion Step: Pre-incubate aliquots with 1 µM NNC-05-0711 for 10 minutes at 30°C.

    • Why? This fully blocks GAT-1. Any remaining GABA uptake is mediated by GAT-3/BGT-1.

  • Challenge: Add NNC-05-2045 at increasing concentrations (

    
    ).
    
  • Uptake Initiation: Add

    
    -GABA (10 nM final concentration) and incubate for 3 minutes.
    
  • Termination: Rapid filtration over GF/C glass fiber filters; wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. The

    
     in the presence of NNC-05-0711 represents specific Non-GAT-1 potency.
    
Protocol B: In Vivo Maximal Electroshock (MES) Test

Objective: To assess efficacy against generalized tonic-clonic seizures.

Self-Validating Control: The endpoint is binary (presence/absence of hindlimb extension). This eliminates observer bias regarding seizure severity scoring.

Workflow:

  • Subjects: Male NMRI mice or Sprague-Dawley rats.

  • Dosing: Administer NNC-05-2045 (i.p.) 30 minutes prior to testing.

    • Vehicle: 10% HP-beta-cyclodextrin or saline (solubility check required).

  • Stimulation: Apply corneal electrodes.

    • Parameters: 50 mA (mice) or 150 mA (rats), 60 Hz, 0.2 sec duration.

  • Observation:

    • Positive Result (Protection): Absence of tonic hindlimb extension (angle > 90°).

    • Negative Result: Full extension.

  • Data Processing: Calculate

    
     using Litchfield-Wilcoxon method.
    
Visualization: Experimental Logic Flow

Protocols cluster_assay In Vitro Specificity cluster_vivo In Vivo Efficacy Step1 Isolate Synaptosomes (Inf. Colliculus) Step2 Block GAT-1 (add 1µM NNC-05-0711) Step1->Step2 Step3 Add NNC-05-2045 Step2->Step3 Result1 Measure Non-GAT-1 Uptake Inhibition Step3->Result1 Vivo1 Administer NNC-05-2045 (i.p.) Vivo2 Apply MES (Electroshock) Vivo1->Vivo2 Result2 Inhibit Tonic Hindlimb Extension Vivo2->Result2

Figure 2: Parallel workflows for validating NNC-05-2045 specificity (In Vitro) and functional efficacy (In Vivo).

Safety and Off-Target Considerations

When interpreting data derived from NNC-05-2045, researchers must account for its "dirty" profile compared to highly selective tools.

  • Sigma Receptor Binding (

    
     nM): 
    
    • Sigma receptors modulate motor behavior and mood. High doses of NNC-05-2045 may induce dystonia or hyperactivity independent of GABAergic mechanisms.

    • Control: Co-administer a selective Sigma antagonist (e.g., BD-1047) if motor side effects confound seizure readouts.

  • Dopamine D2 Binding (

    
     nM): 
    
    • Potential for extrapyramidal side effects.

    • Implication: Avoid using in models highly sensitive to dopaminergic tone (e.g., certain chemically induced seizure models involving dopamine agonists) to prevent synergistic artifacts.

References

  • Dalby, N. O., et al. (1997). Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1.[3][4] Epilepsy Research, 28(1), 51-61.

  • Thomsen, C., et al. (1997). 1-(3-(9H-carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, a novel subtype selective inhibitor of the mouse type II GABA-transporter.[4] British Journal of Pharmacology, 120(6), 983-990.

  • White, H. S., et al. (2002). The anticonvulsant profile of tiagabine (Gabitril). Epilepsia, 43(s1), 12-18. (Provided for comparative mechanism analysis).

  • Schousboe, A., et al. (2004). Role of neuronal and glial GABA transporters in the regulation of GABA neurotransmission. Neuropharmacology, 47, 242-248.

Sources

Foundational

NNC-05-2045 hydrochloride CAS number and molecular weight

[1][2][3] Executive Summary & Chemical Identity NNC-05-2045 hydrochloride is a pharmacological research tool used primarily to study -aminobutyric acid (GABA) transport mechanisms within the central nervous system.[][2]...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Chemical Identity

NNC-05-2045 hydrochloride is a pharmacological research tool used primarily to study


-aminobutyric acid (GABA) transport mechanisms within the central nervous system.[][2] It belongs to a class of nipecotic acid derivatives designed to inhibit GABA transporters (GATs), thereby increasing synaptic GABA concentrations and enhancing inhibitory neurotransmission.[][2]

This compound is the para-methoxy isomer of the more widely known BGT-1 selective inhibitor, NNC-05-2090.[][2] Due to the structural similarity between these two compounds, significant confusion exists in commercial databases regarding their CAS numbers.[][2]

Core Chemical Data
ParameterTechnical Specification
Chemical Name 1-[3-(9H-Carbazol-9-yl)propyl]-4-(4-methoxyphenyl)-4-piperidinol hydrochloride
Common Code NNC-05-2045 HCl
Molecular Formula

Molecular Weight 451.01 g/mol
CAS Number Note on Ambiguity: No unique CAS is widely established for the specific 4-methoxy isomer.[3][][2] Warning: CAS 184845-18-9 is frequently listed but typically refers to the 2-methoxy analog (NNC-05-2090).[][2] Verify identity via structure (NMR/MS) before use.[][2]
Solubility Soluble in DMSO (>10 mM); slightly soluble in water/saline.[][2]
Appearance White to off-white solid.[][2]
Structural Visualization

The following diagram illustrates the chemical connectivity of NNC-05-2045.[][2] Note the para-position of the methoxy group on the phenyl ring, which distinguishes it from the ortho-isomer (NNC-05-2090).[][2]

Figure 1: Structural decomposition of NNC-05-2045.[][2] The 4-methoxyphenyl group is the critical differentiator from related analogs.[][2]

Mechanism of Action & Pharmacology

NNC-05-2045 functions as a GABA uptake inhibitor .[][2][4][5] By blocking the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells, it prolongs the residence time of the neurotransmitter at its receptors, effectively boosting GABAergic inhibition.[2]

Target Profile

Unlike tiagabine (highly selective for GAT-1), NNC-05-2045 exhibits a broader profile with affinity for multiple transporter subtypes and secondary receptors.[][2]

  • Primary Target: GABA Transporters (GAT-1 and BGT-1/mGAT-2).[][2]

  • Secondary Targets:

    • Sigma Receptors: High affinity (~113 nM).[][2]

    • Dopamine D2 Receptors: Moderate affinity (~122 nM).[][2]

    • Adrenergic

      
       Receptors:  Low affinity (~550 nM).[][2]
      
Signaling Pathway

The diagram below details the locus of action for NNC-05-2045 within the synapse.[][2]

GABA_Uptake_Inhibition cluster_synapse GABAergic Synapse Presynaptic Presynaptic Neuron (GABA Release) Cleft Synaptic Cleft (High [GABA]) Presynaptic->Cleft Vesicular Release Postsynaptic Postsynaptic Neuron (Inhibition) Cleft->Postsynaptic GABA-A Activation GAT1 GAT-1 Transporter Cleft->GAT1 Reuptake BGT1 BGT-1 Transporter Cleft->BGT1 Reuptake Glia Glial Cell (Clearance) GAT1->Presynaptic Recycling BGT1->Glia Clearance NNC NNC-05-2045 NNC->GAT1 BLOCKS NNC->BGT1 BLOCKS

Figure 2: Mechanism of Action.[][2] NNC-05-2045 blocks GAT-1 and BGT-1, preventing GABA clearance and potentiating postsynaptic signaling.[][2]

Experimental Protocols

To ensure data integrity, researchers must validate the compound's activity using standardized assays.[][2]

Protocol A: Synaptosomal GABA Uptake Assay

Objective: Determine the


 of NNC-05-2045 for GABA uptake inhibition.
  • Preparation:

    • Isolate synaptosomes from rat cerebral cortex (rich in GAT-1) or inferior colliculus (rich in GAT-1/GAT-3).[][2]

    • Resuspend in Krebs-phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate synaptosomes with NNC-05-2045 (concentration range: 0.1

      
      M – 100 
      
      
      
      M) for 10 minutes at 37°C.[][2]
    • Control: Use Tiagabine (10

      
      M) as a positive control for GAT-1 inhibition.[][2]
      
  • Uptake Initiation:

    • Add

      
      -GABA (final concentration 10 nM) to the mixture.[][2]
      
    • Incubate for exactly 3 minutes.

  • Termination:

    • Rapidly filter through Whatman GF/C filters.[][2]

    • Wash 3x with ice-cold buffer to stop transport.[][2]

  • Quantification:

    • Measure retained radioactivity via liquid scintillation counting.[][2]

    • Calculate specific uptake by subtracting non-specific uptake (measured in the presence of 1 mM nipecotic acid).[][2]

Protocol B: In Vivo Anticonvulsant Screening (DBA/2 Mice)

Objective: Assess efficacy against sound-induced seizures (audiogenic model).

  • Subject Selection: Use DBA/2 mice (susceptible to audiogenic seizures).[][2]

  • Administration:

    • Dissolve NNC-05-2045 in 10% DMSO/saline.[][2]

    • Administer intraperitoneally (i.p.) 30 minutes prior to testing.[][2]

    • Dose range: 10–100

      
      mol/kg.[][2]
      
  • Induction:

    • Expose mice to a high-intensity acoustic stimulus (110 dB, 12-16 kHz) for 60 seconds.[][2]

  • Scoring:

    • Score for presence/absence of: Wild running, Clonic convulsions, Tonic extension.[2]

    • Determine

      
       via probit analysis.[][2]
      

References

  • Dalby, N. O., et al. (1997).[][2][4][6][7][8] "Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1."[][2][4][5][6][7][8][9] Epilepsy Research, 28(1), 51-61.[][2][4][6][7][8][10]

  • Thomsen, C., et al. (1997).[][2][6][7] "1-(3-(9H-carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, a novel subtype selective inhibitor of the mouse type II GABA-transporter."[][2][4][7][9] British Journal of Pharmacology, 120(6), 983-985.[][2][4][7]

  • Schaffert, D., et al. (2011).[][2][11] "Novel inhibitors of the betaine/GABA transporter 1 (BGT1) based on the bioisosteric replacement of the nipecotic acid moiety."[][2] ChemMedChem, 6(11), 2036-2046.[][2]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Vehicle Solutions for In Vivo Studies of NNC-05-2045 Hydrochloride

Abstract This document provides a detailed technical guide for the formulation of NNC-05-2045 hydrochloride, a GABA uptake inhibitor, for in vivo preclinical research. Due to its physicochemical properties, specifically...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the formulation of NNC-05-2045 hydrochloride, a GABA uptake inhibitor, for in vivo preclinical research. Due to its physicochemical properties, specifically its poor aqueous solubility, developing a suitable vehicle for administration is a critical step to ensure consistent and maximal bioavailability in animal models.[1][2][3] This guide outlines pre-formulation considerations, provides a logical framework for vehicle selection, and details step-by-step protocols for preparing and validating two recommended formulations suitable for intraperitoneal (i.p.) injection, the route previously described for this compound in rodent studies.[4]

Pre-formulation Assessment: Understanding the Molecule

A thorough understanding of a new chemical entity's (NCE) physicochemical properties is the foundational step in designing an appropriate formulation for in vivo studies.[1][5] NNC-05-2045 hydrochloride is a moderately large organic molecule, and available data indicates it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but has limited aqueous solubility.[6][] This profile is common for many NCEs and presents a significant challenge for achieving the desired exposure in animal models.[8]

The goal of a preclinical vehicle is to deliver the compound in a safe, non-toxic, and bioavailable manner, maximizing exposure to allow for a clear interpretation of pharmacokinetic, pharmacodynamic, and toxicological data.[9][10] The hydrochloride salt form of NNC-05-2045 suggests that its solubility may be pH-dependent, a factor that must be controlled in the final formulation.

PropertyValue / ObservationImplication for Formulation
Molecular Weight ~451.01 g/mol [6][11]Standard for a small molecule drug.
Physical Form Crystalline solid (typical for HCl salts).Must be fully dissolved to ensure dose uniformity for parenteral routes.
Solubility Soluble in DMSO.[6][] Poor aqueous solubility is inferred.An aqueous-only vehicle is not viable. A co-solvent or other solubilizing excipient is required.
Salt Form Hydrochloride (HCl)pH of the final formulation can significantly impact solubility and stability.
Known Route of Admin. Intraperitoneal (i.p.) in mice and rats.[4]The vehicle must be sterile, isotonic, and non-irritating to the peritoneal cavity.
Stability Store solid at -20°C long-term.[6] Stock solutions are stable for ~1 month at -20°C.[11][12]Formulations should be prepared fresh or have validated short-term stability.

Vehicle Selection Strategy: A Logic-Based Approach

Selecting an appropriate vehicle is a process of balancing the need for solubilization with the physiological constraints of the animal model and the route of administration. For i.p. injection of a poorly soluble compound like NNC-05-2045 hydrochloride, the primary risk is precipitation of the drug upon injection into the aqueous environment of the peritoneal cavity. This can lead to variable absorption, poor exposure, and potential inflammation.

The following decision workflow guides the selection of an appropriate vehicle.

G cluster_0 Phase 1: Initial Solubility Screen cluster_1 Phase 2: Advanced Formulation Development cluster_2 Phase 3: Validation A Start: NNC-05-2045 HCl B Test Solubility in Aqueous Buffers (PBS, Saline) A->B C Is Target Concentration Achieved? B->C D Use Simple Aqueous Vehicle. (Protocol Complete) C->D Yes E Proceed to Advanced Formulation C->E No (Expected) F Evaluate Co-solvent Systems (e.g., DMSO, PEG-400) E->F H Develop Combination Vehicle Co-solvent + Solubilizer F->H G Evaluate Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) G->H I Select Lead Candidate(s) for Validation H->I J Prepare Formulation (See Protocols A & B) I->J K Assess Clarity, pH, Osmolality J->K L Check for Precipitation Upon Dilution K->L M Final Vehicle Approved for In Vivo Study L->M

Caption: Decision workflow for selecting an in vivo vehicle for NNC-05-2045 HCl.

Based on this logic and data from similar compounds, a combination approach using a co-solvent and a solubilizing excipient is the most promising strategy.[12]

Recommended Vehicle Formulations & Protocols

The following protocols are designed to be robust and are based on established formulation strategies for poorly soluble compounds intended for parenteral administration.

Protocol A: Co-solvent / Cyclodextrin Formulation

This is the primary recommended vehicle. It leverages a minimal amount of an organic co-solvent (DMSO) to initially dissolve the compound, and a cyclodextrin derivative (SBE-β-CD) to form an inclusion complex that enhances aqueous solubility and prevents precipitation upon injection.[12][13][14][15]

Mechanism Insight: Sulfobutyl ether β-cyclodextrin (SBE-β-CD) is a cyclic oligosaccharide with a hydrophilic outer surface and a lipophilic inner cavity. It can encapsulate the lipophilic NNC-05-2045 molecule, effectively shielding it from the aqueous environment and keeping it in solution.[16][17]

Materials:

  • NNC-05-2045 Hydrochloride

  • Dimethyl Sulfoxide (DMSO), Endotoxin-free

  • SULFOBUDAP® (Sulfobutyl Ether-β-Cyclodextrin, SBE-β-CD), Parenteral Grade

  • 0.9% Sodium Chloride Injection, USP (Sterile Saline)

  • Sterile conical tubes and vials

  • Vortex mixer and magnetic stirrer

Step-by-Step Protocol:

  • Prepare 20% (w/v) SBE-β-CD in Saline:

    • Weigh 2.0 g of SBE-β-CD powder.

    • In a sterile beaker with a magnetic stir bar, add the SBE-β-CD to approximately 8 mL of sterile 0.9% saline.

    • Stir until the powder is completely dissolved. The solution should be clear.

    • Adjust the final volume to 10.0 mL with sterile saline.

    • Sterile-filter the solution through a 0.22 µm filter into a sterile container. This stock can be stored at 2-8°C for up to one week.[12]

  • Prepare NNC-05-2045 HCl Stock Solution in DMSO:

    • Accurately weigh the required amount of NNC-05-2045 HCl.

    • To achieve a final concentration of 2.5 mg/mL in the vehicle, a concentrated DMSO stock is needed. For example, prepare a 25 mg/mL stock by dissolving 25 mg of the compound in 1 mL of DMSO.

    • Vortex or sonicate gently until the compound is fully dissolved, resulting in a clear solution.

  • Prepare the Final Dosing Solution (Target: 2.5 mg/mL):

    • This formulation uses a 10% DMSO / 90% (20% SBE-β-CD in Saline) composition.[12]

    • In a sterile tube, add 900 µL of the 20% SBE-β-CD solution (from step 1).

    • While vortexing the SBE-β-CD solution, slowly add 100 µL of the 25 mg/mL NNC-05-2045 HCl stock solution (from step 2).

    • Causality Note: Adding the DMSO stock to the cyclodextrin solution (and not the other way around) is critical. The vigorous mixing allows the SBE-β-CD molecules to immediately encapsulate the drug as the solvent environment changes, preventing precipitation.

    • Vortex for another 1-2 minutes until the final solution is completely clear. A brief period of heating or sonication can be used if any cloudiness persists.[12]

Protocol B: Co-solvent / Surfactant Formulation

This alternative protocol uses a non-ionic surfactant, such as Polysorbate 80 (Tween 80®) or Kolliphor® EL (Cremophor® EL), to form micelles that encapsulate the drug. This is another widely accepted method for parenteral delivery of poorly soluble drugs.[18][19][20]

Mechanism Insight: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), self-assemble into spherical structures called micelles. The hydrophobic tails form the core, creating a microenvironment where a lipophilic drug like NNC-05-2045 can dissolve, while the hydrophilic heads face the outer aqueous environment.[21]

Materials:

  • NNC-05-2045 Hydrochloride

  • Dimethyl Sulfoxide (DMSO), Endotoxin-free

  • Polysorbate 80 (Tween 80®), Parenteral Grade

  • 0.9% Sodium Chloride Injection, USP (Sterile Saline)

  • Sterile conical tubes and vials

  • Vortex mixer

Step-by-Step Protocol:

  • Prepare NNC-05-2045 HCl Stock Solution in DMSO:

    • Prepare a concentrated stock solution in DMSO as described in Protocol A, Step 2 (e.g., 25 mg/mL).

  • Prepare the Final Dosing Solution (Target: 10% DMSO / 5% Tween 80 / 85% Saline):

    • In a sterile conical tube, add 100 µL of the 25 mg/mL NNC-05-2045 HCl stock solution.

    • Add 50 µL of Polysorbate 80. Vortex thoroughly to mix the DMSO and surfactant.

    • While vortexing, slowly add 850 µL of sterile 0.9% saline in a drop-wise manner.

    • Causality Note: The slow addition of the aqueous phase allows the micelles to form correctly around the drug molecules, preventing the compound from crashing out of solution.

    • Vortex for an additional 2-3 minutes to ensure a homogenous and clear microemulsion.

Formulation Validation Protocol

Every freshly prepared batch of formulation must be validated before administration to ensure the integrity of the study.[22] This self-validating system ensures dose accuracy and animal welfare.

G A Start: Freshly Prepared Formulation B Step 1: Visual Inspection (Against light and dark background) A->B C Is solution clear, colorless, and free of particulates? B->C D Discard Batch. Re-prepare formulation. C->D No E Step 2: pH Measurement (Optional but recommended) C->E Yes F Is pH within acceptable range (e.g., 5.0-7.5)? E->F G Adjust pH carefully with dilute HCl / NaOH or discard. F->G No H Step 3: Short-Term Stability Check (Simulate bench time) F->H Yes I Let stand at Room Temp for planned duration (e.g., 2-4 hrs) H->I J Re-inspect visually. I->J K Any signs of precipitation or cloudiness? J->K K->D Yes L Formulation is Validated Proceed to Dosing K->L No

Caption: Quality control workflow for validating the final dosing solution.

Administration Considerations for I.P. Injection

  • Irritancy: Both DMSO and surfactants can cause irritation to the peritoneal lining, especially at higher concentrations. The proposed concentrations (≤10% DMSO, ≤5% Tween 80) are generally considered acceptable for rodent studies, but animals should be monitored for signs of distress post-injection.

  • Volume: The injection volume should be kept to a minimum to avoid discomfort and potential confounding effects on physiology. For mice, a typical i.p. injection volume is 5-10 mL/kg. For a 25g mouse, this corresponds to 125-250 µL.

  • Temperature: The formulation should be at room temperature before injection to prevent a cold shock to the animal.

  • Freshness: Due to the potential for drug degradation or precipitation over time, it is strongly recommended to prepare the formulation fresh on the day of dosing.

References

  • Dalby, N. O., Thomsen, C., Fink-Jensen, A., Lundbeck, J., Søkilde, B., Man, C. M., Sørensen, P. O., & Meldrum, B. (1997). Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1. Epilepsy Research, 28(1), 51–61. Retrieved from [Link]

  • Sane, R. T., & Poduri, R. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 104(11), 3586-3598. Retrieved from [Link]

  • Scilit. (n.d.). Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1. Retrieved from [Link]

  • Ke, P., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics, 17(10), 3846-3855. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: In Vivo Assay Guidelines. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2020). Cyclodextrins in Parenteral Formulations. Journal of Pharmaceutical Sciences, 109(10), 2943-2954. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • Li, S., et al. (2023). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design. Retrieved from [Link]

  • Viljoen, J. M., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393. Retrieved from [Link]

  • Li, P., & Zhao, L. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 715-731. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of surfactants used in pharmaceutical formulations. Retrieved from [Link]

  • Paolino, D., et al. (2022). Cyclodextrin-based delivery systems in parenteral formulations: a critical update review. Journal of Controlled Release, 348, 111-131. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

  • Ke, P., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics, 17(10), 3846-3855. Retrieved from [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • Gao, P., & Morozowich, W. (2006). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. Pharmaceutical Research, 23(8), 1867-1876. Retrieved from [Link]

  • Matthew, B. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Jørgensen, A. M., et al. (2016). Surfactants modify the release from tablets made of hydrophobically modified poly (acrylic acid). PLoS One, 11(10), e0164685. Retrieved from [Link]

  • Ewart, L., et al. (2022). Recommended Guidelines for Developing, Qualifying, and Implementing Complex In Vitro Models (CIVMs) for Drug Discovery. ASSAY and Drug Development Technologies, 20(4), 169-192. Retrieved from [Link]

  • Raghuram, M. (2023). Enhancing solubility with novel excipients. Manufacturing Chemist. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclodextrins in Parenteral Formulations. Retrieved from [Link]

  • Gattefossé. (n.d.). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Retrieved from [Link]

  • Hayes, D. G. (2012). Biosurfactants: A New Pharmaceutical Additive for Solubility Enhancement. Journal of Bioprocessing & Biotechniques, 2(5). Retrieved from [Link]

  • Pharma.Tips. (n.d.). Selecting Surfactants for Formulation Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link]

  • Li, P., & Zhao, L. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 715-731. Retrieved from [Link]

  • Gattefossé. (n.d.). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]

  • Ke, P., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics, 17(10), 3846-3855. Retrieved from [Link]

  • Paolino, D., et al. (2022). Cyclodextrin-based delivery systems in parenteral formulations: A critical update review. Journal of Controlled Release, 348, 111-131. Retrieved from [Link]

  • Alloisio, M., & Azzolini, E. (2022). Parenteral formulations that use cyclodextrin as a delivery mechanism: A review and update. Journal of Pharmacology and Medicinal Chemistry, 6(3), 12-13. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylephrine Hydrochloride. PubChem Compound Summary for CID 5284443. Retrieved from [Link]

Sources

Application

Application Note: Precision Preparation of NNC-05-2045 Hydrochloride Stock Solutions

Introduction & Biological Context NNC-05-2045 hydrochloride is a potent, selective blocker of the ClC-1 skeletal muscle chloride channel . By inhibiting chloride conductance ( ), it destabilizes the resting membrane pote...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

NNC-05-2045 hydrochloride is a potent, selective blocker of the ClC-1 skeletal muscle chloride channel . By inhibiting chloride conductance (


), it destabilizes the resting membrane potential in skeletal muscle fibers, inducing hyperexcitability characteristic of myotonia congenita .

In drug development and physiological research, the integrity of NNC-05-2045 data relies heavily on the precision of the initial stock solution. Improper solubilization can lead to micro-precipitation, resulting in variable effective concentrations (


) in patch-clamp or myography assays. This guide outlines a self-validating protocol to ensure reproducibility.
Mechanism of Action

The following diagram illustrates the physiological cascade triggered by NNC-05-2045, validating its use in modeling myotonic hyperexcitability.

NNC_Mechanism NNC NNC-05-2045 HCl Target ClC-1 Chloride Channel (Skeletal Muscle) NNC->Target Selectively Blocks Effect1 Inhibition of Cl- Influx Target->Effect1 Prevents repolarization Effect2 Reduced Sarcolemmal Conductance (gCl) Effect1->Effect2 Destabilizes Rm Outcome Membrane Depolarization (Myotonic Run) Effect2->Outcome Lowers threshold for AP firing

Figure 1: Pharmacological cascade of NNC-05-2045 leading to myotonic hyperexcitability.

Physicochemical Profile

Before handling, verify the specific batch properties. The values below represent the standard Hydrochloride salt form.

PropertySpecificationCritical Note
Compound Name NNC-05-2045 HydrochlorideDo not confuse with the free base.
CAS Number 184845-18-9Unique identifier for the HCl salt.[1][2]
Molecular Weight 451.01 g/mol Use this exact value for Molarity calculations.
Appearance Off-white to pale yellow solidDiscard if discolored (dark brown/black).
Solubility (DMSO) ~45 mg/mL (approx. 100 mM)Recommended solvent.
Solubility (Water) Insoluble / PoorDo NOT use water for stock solutions.
Hygroscopicity ModerateStore desiccant in the secondary container.

Solvent Selection & Stability Assessment

The Golden Rule: Dissolve "Like in Like." NNC-05-2045 HCl is a lipophilic salt.

  • Primary Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) .

    • Why: DMSO ensures complete solubilization of the hydrophobic phenylalkylamine core while stabilizing the HCl counter-ion.

    • Grade: Use PCR-grade or cell-culture grade DMSO (

      
      99.9%) stored over molecular sieves to prevent water absorption.
      
  • Secondary Option: Ethanol (absolute).

    • Note: Ethanol evaporates faster than DMSO, potentially altering concentration over time in stored aliquots. Use only if DMSO is incompatible with the downstream assay.

  • Forbidden Solvent: Aqueous buffers (PBS, Saline, Water).

    • Risk:[3][4] Attempting to dissolve the powder directly in water will result in a suspension, not a solution, causing massive dosing errors.

Protocol: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM Total Volume: Variable (Calculated based on mass)

Equipment Required
  • Analytical Balance (Precision

    
    0.01 mg)
    
  • Vortex Mixer

  • Amber Glass Vials (Borosilicate) – Plastic tubes may leach plasticizers in 100% DMSO.

  • Pipettes (P1000, P200)

Step-by-Step Methodology

1. Gravimetric Measurement Do not attempt to weigh a pre-set amount (e.g., exactly 10 mg). Instead, weigh a small amount of powder into the tared vial and record the exact mass.

  • Example Mass: 5.42 mg

2. Volume Calculation Calculate the required volume of DMSO (


) using the formula:


  • Calculation for 5.42 mg:

    
    
    
    • Action: Add 1202 µL of Anhydrous DMSO.

3. Solubilization

  • Add the calculated volume of DMSO to the vial.

  • Vortex vigorously for 30–60 seconds.

  • Visual Check: Hold the vial against a light source. The solution must be completely clear. If "schlieren" lines (swirls) or particulates are visible, vortex again or sonicate in a water bath at 37°C for 2 minutes.

4. Aliquoting & Storage

  • Divide the stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: -20°C (stable for 6 months) or -80°C (stable for >1 year).

Serial Dilution for Working Solutions

Critical Warning: When diluting the DMSO stock into aqueous buffer (e.g., Ringer's solution), the drug may precipitate if the local concentration is too high during mixing.

Dilution Workflow

To achieve a final assay concentration (e.g., 10 µM) from a 10 mM stock:

  • Intermediate Dilution (Optional but Recommended):

    • Dilute 10 mM stock 1:10 in DMSO to create a 1 mM Sub-Stock .

  • Final Dilution:

    • Dilute the 1 mM Sub-Stock 1:100 into the assay buffer (rapidly vortexing the buffer while adding the drug).

    • Final DMSO Concentration: 1%. (Ensure your biological control includes 1% DMSO).

Dilution_Workflow Step1 Step 1: Weigh Powder (e.g., 5-10 mg) Step2 Step 2: Add DMSO (Calc: Mass / MW / 0.01) Step1->Step2 Step3 Step 3: Vortex & Inspect (Must be clear) Step2->Step3 Step4 Step 4: Aliquot & Freeze (-20°C) Step3->Step4 Step5 Step5 Step4->Step5 Thaw on ice

Figure 2: Operational workflow for stock preparation and handling.

References

    • Source for MW (451.[1][2][]01) and solubility data.

  • Source for general handling of NNC series hydrochloride salts.
  • Pusch, M. (2002). Myotonia caused by mutations in the muscle chloride channel gene CLCN1.[6][7] Human Mutation.[6] Retrieved from [Link]

    • Authoritative source on ClC-1 channel physiology and block mechanisms.
  • Source for standard operating procedures regarding DMSO/Aqueous dilutions.

Sources

Method

Application Note: NNC-05-2045 Hydrochloride Stability & Storage Protocol

Introduction & Mechanism of Action NNC-05-2045 hydrochloride is a potent and selective inhibitor of the Betaine/GABA Transporter 1 (BGT-1), also known as mGAT-2.[1][2][3] Structurally, it is a piperidinol derivative feat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

NNC-05-2045 hydrochloride is a potent and selective inhibitor of the Betaine/GABA Transporter 1 (BGT-1), also known as mGAT-2.[1][2][3] Structurally, it is a piperidinol derivative featuring a carbazole moiety, which imparts significant lipophilicity to the molecule.[1][2] Unlike classical GAT-1 inhibitors (e.g., tiagabine), NNC-05-2045 exhibits a unique pharmacological profile with additional affinity for sigma,


-adrenergic, and dopamine D2 receptors [1].[1][2][4]

This application note provides a rigorous technical framework for the handling, solubilization, and storage of NNC-05-2045 HCl. Given its lipophilic nature and specific salt form, strict adherence to these protocols is required to prevent experimental variability caused by compound degradation or precipitation.[1][2]

Key Physicochemical Properties[1][2]
PropertyValueNotes
Molecular Formula

Monohydrochloride salt
Molecular Weight 451.01 g/mol Use this MW for molarity calculations
Appearance White to off-white solidPowder form
Solubility (DMSO) ~100 mMPreferred solvent for stock solutions
Solubility (Ethanol) ~13 mMModerate solubility
Solubility (Water) < 1 mg/mLPoorly soluble; requires organic co-solvent

Stability & Storage Profile

The stability of NNC-05-2045 HCl is heavily influenced by moisture content and photolytic degradation.[1][2] The hydrochloride salt form improves stability compared to the free base but remains hygroscopic.[2]

Solid State Stability[1][2]
  • Long-Term Storage: -20°C (Preferred) or -80°C. Stable for >2 years.[1][2][5]

  • Short-Term Storage: +4°C. Stable for weeks.

  • Critical Requirement: Vials must be stored in a desiccator or sealed with parafilm to prevent moisture absorption.[2]

Solution Stability

Once solubilized, the compound's stability window narrows significantly.[1][2]

Solvent SystemTemperatureStability WindowRisk Factors
DMSO (Stock) -80°C6 MonthsFreeze-thaw cycles
DMSO (Stock) -20°C1 MonthMoisture uptake
Aqueous Media +4°C< 24 HoursPrecipitation / Hydrolysis
Culture Media 37°CImmediate UseProtein binding / Precipitation

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Objective: Create a high-concentration master stock for long-term storage.

Materials:

  • NNC-05-2045 HCl solid (e.g., 10 mg vial)[1][2]

  • Anhydrous DMSO (Dimethyl Sulfoxide), >99.9% purity[1][2]

  • Vortex mixer[1][2]

  • Amber glass vials (to protect from light)[1][2]

Procedure:

  • Equilibration: Allow the product vial to equilibrate to room temperature inside the desiccator before opening. Rationale: Opening a cold vial in humid air causes condensation, leading to hydrolysis.[1][2]

  • Calculation: Calculate the required volume of DMSO.

    
    [1][2]
    
    • Example: For 10 mg of NNC-05-2045 HCl:

      
      [1][2]
      
  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Vortex vigorously for 30-60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 10-50

    
    ) in amber microtubes.
    
  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Protocol B: Preparation of Working Solutions (Aqueous)

Objective: Dilute stock into physiological buffer without precipitation.

Critical Warning: NNC-05-2045 is lipophilic.[1][2] Direct addition of high-concentration DMSO stock to aqueous buffer often causes "crashing out" (visible precipitation).[1][2]

Procedure:

  • Intermediate Dilution (Optional): If the final concentration is low (e.g., nM range), perform a serial dilution in DMSO first to keep the pipetting volume manageable.

  • Stepwise Addition:

    • Place the aqueous buffer (e.g., PBS or Media) on a magnetic stirrer or vortex.[1][2]

    • Slowly inject the DMSO stock into the center of the vortexing liquid.[2]

    • Rationale: Rapid dispersion prevents local high concentrations that trigger nucleation/precipitation.[1][2]

  • Vehicle Control: Ensure the final DMSO concentration does not exceed 0.1% - 0.5% (v/v) to avoid solvent toxicity in biological assays.

  • Visual Inspection: Hold the tube against a light source.[2] The solution should be clear. Turbidity indicates precipitation; if observed, sonicate or prepare a fresh solution with a lower concentration.[1][2]

Visualizing the Stability & Workflow

The following diagram illustrates the critical decision pathways for handling NNC-05-2045 HCl to ensure data integrity.

NNC_Stability_Workflow Solid Solid NNC-05-2045 HCl (Store at -20°C, Desiccated) Equilibrate Equilibrate to RT (Prevent Condensation) Solid->Equilibrate Solvent_Choice Select Solvent Equilibrate->Solvent_Choice DMSO Anhydrous DMSO (Stock: 100 mM) Solvent_Choice->DMSO Preferred Water Aqueous Buffer (Not recommended for Stock) Solvent_Choice->Water Poor Solubility Aliquoting Aliquot to Amber Vials (Avoid Freeze-Thaw) DMSO->Aliquoting Discard Discard Solution Water->Discard Precipitation Risk Storage_Stock Store Stock at -80°C Aliquoting->Storage_Stock Working_Sol Prepare Working Solution (Dilute < 1:1000) Storage_Stock->Working_Sol Thaw Precipitation_Check Check for Precipitate (Turbidity Test) Working_Sol->Precipitation_Check Experiment Proceed to Assay (Use within 24h) Precipitation_Check->Experiment Clear Precipitation_Check->Discard Cloudy

Caption: Workflow for the optimal solubilization, storage, and dilution of NNC-05-2045 HCl to minimize degradation and precipitation risks.

Troubleshooting & FAQs

Q: My working solution became cloudy after 1 hour. Why? A: This is likely "salting out" or simple precipitation due to the compound's lipophilicity.[2]

  • Solution: Reduce the final concentration. If using PBS, try a low-salt buffer or add a solubilizing agent like cyclodextrin (e.g., 2-hydroxypropyl-

    
    -cyclodextrin) if compatible with your assay.[1][2]
    

Q: Can I use ethanol instead of DMSO? A: Yes, NNC-05-2045 is soluble in ethanol up to ~13 mM [2].[1][2] However, ethanol evaporates faster than DMSO, potentially altering concentration during storage.[1][2] Ethanol stocks should be sealed tightly and stored at -20°C.[1][2]

Q: Is the compound light sensitive? A: While specific photodegradation data is proprietary, the carbazole structure is a chromophore that can generate radicals upon UV exposure.[1][2] Always use amber vials or wrap tubes in aluminum foil.

References

  • Dalby, N. O., Thomsen, C., Fink-Jensen, A., et al. (1997).[1][2] Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1.[1][2][6][5][7] Epilepsy Research, 28(1), 51-61.[1][2] Link

  • Cayman Chemical.[2] (n.d.). NNC 05-2090 (hydrochloride) Product Information. Retrieved from (Note: Reference provided for solubility properties of the closely related analog NNC 05-2090, which shares the same solubility profile).[1][2]

  • MedKoo Biosciences.[2] (n.d.). NNC-05-2045 HCl Product Data Sheet. Retrieved from [1][2]

Sources

Technical Notes & Optimization

Troubleshooting

How to account for off-target effects of NNC-05-2045 in experiments

Subject: Accounting for Off-Target Effects & Polypharmacology of NNC-05-2045 Executive Summary & Compound Profile NNC-05-2045 is a nipecotic acid derivative historically utilized as a non-selective GABA uptake inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Accounting for Off-Target Effects & Polypharmacology of NNC-05-2045

Executive Summary & Compound Profile

NNC-05-2045 is a nipecotic acid derivative historically utilized as a non-selective GABA uptake inhibitor . Unlike Tiagabine (which is highly selective for GAT-1), NNC-05-2045 inhibits multiple GABA transporter isoforms (GAT-1, GAT-3, and BGT-1/mGAT2) and, critically, possesses significant affinity for non-GABAergic receptors.

Critical Warning: NNC-05-2045 exhibits nanomolar (nM) affinity for Sigma, Dopamine D2, and Alpha-1 adrenergic receptors, while its inhibition of GABA uptake often requires micromolar (µM) concentrations. Consequently, off-target receptor modulation typically precedes or accompanies the intended GABAergic effects. Data generated without accounting for these pathways is likely confounded.

Target vs. Off-Target Affinity Profile

The following table summarizes the binding affinities (


 or 

) derived from seminal characterization studies. Note the potency inversion: the "off-targets" are hit at lower concentrations than the "primary" targets.
Target ClassReceptor/TransporterAffinity / PotencyFunctional Implication
Primary (Intended) GAT-1 (GABA Transporter 1)~12 µM (

)
Synaptic GABA elevation (anticonvulsant)
Primary (Intended) GAT-3 (GABA Transporter 3)Non-selective inhibitionExtrasynaptic/Glial GABA modulation
Off-Target (High Concern) Sigma Receptors 113 nM (

)
Modulation of calcium signaling, cell survival, and psychotomimetic effects
Off-Target (High Concern) Dopamine D2 122 nM (

)
Locomotor suppression, sedation, prolactin release
Off-Target (Moderate) Alpha-1 Adrenergic 550 nM (

)
Vasoconstriction, blood pressure changes, sedation

Mechanism & Confounding Pathways (Visualization)

To accurately interpret your data, you must visualize the competing signaling pathways activated by NNC-05-2045.

NNC_Pathways cluster_primary Intended Targets (µM Range) cluster_offtarget Off-Targets (nM Range) NNC NNC-05-2045 (Compound) GAT1 GAT-1 Inhibition NNC->GAT1 Low Potency GAT3 GAT-3 Inhibition NNC->GAT3 Low Potency Sigma Sigma Receptors (113 nM) NNC->Sigma High Potency D2 Dopamine D2 (122 nM) NNC->D2 High Potency Alpha1 Alpha-1 Adrenergic (550 nM) NNC->Alpha1 Mod Potency Seizure Seizure Protection (Anticonvulsant) GAT1->Seizure GAT3->Seizure Sedation Sedation / Locomotor Deficits (FALSE POSITIVE) Sigma->Sedation D2->Sedation Major Driver Alpha1->Sedation CV Hypotension / CV Effects Alpha1->CV

Caption: Pathway divergence showing how nanomolar affinity for D2 and Sigma receptors can drive sedative phenotypes that mimic or mask GABAergic anticonvulsant effects.

Experimental Protocols: Isolating the Mechanism

To validate that your observed effects are GABA-mediated and not artifacts of D2 or Sigma modulation, you must employ Pharmacological Triangulation .

Protocol A: The "Blockade" Validation (In Vivo/Ex Vivo)

Use this protocol to prove that the observed effect persists when off-targets are neutralized.

  • Select Antagonists:

    • For D2: Pre-treat with Sulpiride (highly selective D2 antagonist) or Remoxipride .

    • For Alpha-1: Pre-treat with Prazosin .

    • Note on Sigma: Sigma antagonists are often promiscuous; rely on Protocol B for Sigma differentiation.

  • Dosing Workflow:

    • Group 1 (Vehicle): Vehicle + Vehicle.

    • Group 2 (NNC Only): Vehicle + NNC-05-2045 (Test Dose).

    • Group 3 (Blockade): [Antagonist] + NNC-05-2045.[1][2][3][4]

  • Analysis:

    • If the effect (e.g., seizure threshold) is lost in Group 3, the effect was mediated by the off-target (D2/Alpha-1).

    • If the effect persists in Group 3, it is likely GABAergic.

Protocol B: The "Comparative" Validation

Use this protocol to distinguish GAT-1 vs. Non-GAT-1 effects.

Since NNC-05-2045 is often used to study "non-GAT-1" uptake, you must compare it against selective inhibitors.

CompoundSpecificityRole in Experiment
Tiagabine Selective GAT-1Positive Control for GAT-1 mediated effects.[5]
SNAP-5114 Selective GAT-3 (mGAT4)Positive Control for GAT-3 mediated effects.
NNC-05-2045 Pan-GAT + Off-TargetsThe Variable.

Logic Flow:

  • If NNC-05-2045 efficacy > Tiagabine efficacy (at equipotent GAT-1 doses), the "extra" efficacy is likely due to GAT-3 inhibition OR Sigma/D2 modulation .

  • To confirm GAT-3 involvement, the effect should be mimicked by SNAP-5114.

Troubleshooting Guide (FAQs)

Q1: My animals are showing profound sedation. Is this GABAergic inhibition?

Answer: Likely not entirely. While elevated GABA causes sedation, NNC-05-2045 inhibits Dopamine D2 receptors at 122 nM. D2 blockade is a classic mechanism for inducing catalepsy and sedation (neuroleptic effect).

  • Action: Perform a Rotarod test comparing NNC-05-2045 against Tiagabine. If NNC causes significantly more motor impairment at anticonvulsant doses, the excess sedation is likely D2-mediated.

Q2: How do I formulate NNC-05-2045? It is precipitating.

Answer: NNC-05-2045 is a lipophilic nipecotic acid derivative.

  • Standard Saline: Poor solubility.

  • Recommended Vehicle: 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) or a mixture of saline with minimal Tween-80 (1-2%).

  • pH Adjustment: Ensure pH is near physiological (7.4), but slight acidification may aid initial dissolution before buffering.

Q3: Can I use NNC-05-2045 to study specific GAT-3 function?

Answer: No. It is a "dirty" tool for GAT-3. It inhibits GAT-1 and GAT-3.[3][5][6][7] To study GAT-3 specifically, you should use SNAP-5114 or (S)-SNAP-5114 . NNC-05-2045 is better suited for studying "total GABA uptake blockade" or situations where GAT-1 blockade alone (Tiagabine) is insufficient.

Logic Validation Workflow

Use this decision tree to determine if NNC-05-2045 is the correct tool for your hypothesis.

Validation_Flow Start Start: Experimental Goal Q1 Is the goal to study GAT-1 specifically? Start->Q1 UseTiagabine STOP: Use Tiagabine Q1->UseTiagabine Yes Q2 Is the goal to study GAT-3 specifically? Q1->Q2 No UseSNAP STOP: Use SNAP-5114 Q2->UseSNAP Yes Q3 Is the goal to study Pan-GAT / Synergistic effects? Q2->Q3 No Check Can you account for D2/Sigma effects? Q3->Check Yes Proceed Proceed with NNC-05-2045 + D2/Alpha1 Antagonists Check->Proceed Yes (Controls ready) Abort STOP: Select different compound Check->Abort No

Caption: Decision matrix for selecting GABA transporter inhibitors. NNC-05-2045 is reserved for Pan-GAT studies where off-target controls are feasible.

References

  • Dalby, N. O., Thomsen, C., Fink-Jensen, A., et al. (1997).[8] Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1.[2][3][9][10] Epilepsy Research, 28(1), 51–61.[3][8]

    • Key Finding: Establishes the IC50 values for GAT-1/GAT-3 and the binding affinities for Sigma, D2, and Alpha-1 receptors.[2]

  • Schousboe, A., et al. (2004).[11] Role of GABA transporters in brain metabolism and function. Neurochemistry International, 45(4), 521-527.

    • Key Finding: Discusses the physiological roles of GAT subtypes and the utility of non-selective inhibitors.
  • Nakada, K., et al. (2013).[4] Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy.[3] Bioorganic & Medicinal Chemistry, 21(17), 4938-4950.[3]

    • Key Finding: Structural analysis of nipecotic acid derivatives and their transporter binding pockets.

Sources

Optimization

Technical Support Center: Navigating Experiments with GABA Uptake Inhibitors

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for GABA uptake inhibitor research. This guide, prepared by a Senior Application Scientist, is designed to p...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for GABA uptake inhibitor research. This guide, prepared by a Senior Application Scientist, is designed to provide in-depth technical guidance and troubleshooting advice for your experiments. We understand the nuances and challenges of working with these powerful modulators of the GABAergic system. Our goal is to equip you with the knowledge to anticipate common pitfalls, troubleshoot effectively, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when starting experiments with GABA uptake inhibitors.

Q1: I'm seeing a high background signal in my [³H]-GABA uptake assay. What are the likely causes and how can I reduce it?

High background can obscure your specific signal and is a frequent issue in radioligand uptake assays. The primary culprits are usually insufficient washing or non-specific binding of the radiolabel.

  • Insufficient Washing: Inadequate removal of extracellular [³H]-GABA will lead to artificially high readings.

    • Solution: Increase the number and volume of your wash steps. Ensure that the wash buffer is cold, as this will help to reduce transporter activity and prevent the release of intracellular [³H]-GABA.

  • Non-Specific Binding: The radioligand may be binding to components of the cell membrane or the culture plate.

    • Solution: To determine the extent of non-specific binding, include a control group where you add a high concentration of a known, potent GAT inhibitor (like tiagabine) to competitively block all specific uptake. The remaining radioactivity can be considered non-specific and subtracted from your experimental values.[1] Additionally, using plates coated with materials that reduce non-specific binding, such as poly-D-lysine, can be beneficial.[2]

Q2: My GABA uptake inhibitor is precipitating out of my cell culture medium. How can I improve its solubility?

Many GABA uptake inhibitors are lipophilic and have poor aqueous solubility, which can lead to precipitation and inconsistent results.

  • Proper Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol.[3][4] It's crucial to purge the solvent with an inert gas to prevent oxidation.

  • Final Concentration of Organic Solvent: When diluting your stock solution into the aqueous culture medium, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Use of Excipients: For particularly challenging compounds, consider the use of solubilizing agents or excipients. However, be sure to test these agents for any effects on cell viability or transporter activity in control experiments.

  • Sonication and Warming: Gentle warming and sonication can aid in dissolving the inhibitor in the final medium, but be cautious not to degrade the compound.[4]

Q3: I'm concerned about the potential off-target effects of my GABA uptake inhibitor. How can I assess its specificity?

Off-target effects are a critical consideration, as they can lead to misinterpretation of your data. For example, some inhibitors may interact with GABA receptors directly.[5][6]

  • Counterscreening against GABA Receptors: Perform binding or functional assays on the major GABA receptor subtypes (GABA-A and GABA-B) to determine if your inhibitor has any direct agonist or antagonist activity.

  • Expression of Specific GAT Isoforms: Utilize cell lines that are engineered to express only a single GAT isoform. This allows you to test the selectivity of your inhibitor for each transporter subtype individually.

In-Depth Troubleshooting Guides

This section provides more detailed guidance on specific experimental challenges.

Problem 1: Differentiating Between GAT Isoform Activity

Background: There are at least four subtypes of GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1), each with a distinct pharmacological profile and tissue distribution.[1] It is often necessary to distinguish the activity of these isoforms in your experimental system.

Troubleshooting Workflow:

GAT_Isoform_Differentiation start Start: Undifferentiated GAT Activity select_inhibitors Select Isoform-Selective Inhibitors (See Table 1) start->select_inhibitors dose_response Perform Dose-Response Curves for Each Inhibitor select_inhibitors->dose_response analyze_ic50 Determine IC50 Values dose_response->analyze_ic50 compare_potency Compare Potency to Known Selectivity Profiles analyze_ic50->compare_potency conclusion Conclude Predominant GAT Isoform(s) compare_potency->conclusion

Caption: Workflow for differentiating GAT isoform activity.

Step-by-Step Protocol:

  • Select a Panel of Isoform-Selective Inhibitors: Choose inhibitors with known selectivity for the different GAT isoforms. Refer to the table below for some common examples.

  • Perform Dose-Response Experiments: In your [³H]-GABA uptake assay, test a range of concentrations for each selected inhibitor.

  • Determine IC50 Values: For each inhibitor, calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve using non-linear regression.[2]

  • Compare Potency to Known Selectivity: Compare the IC50 values you obtained to the known selectivity profiles of the inhibitors from the literature. A significantly lower IC50 for a particular inhibitor suggests the presence and activity of its corresponding GAT isoform.

Table 1: Examples of GAT Isoform-Selective Inhibitors

InhibitorPrimary Target(s)Typical IC50 (nM)Reference(s)
TiagabineGAT-149[3]
SKF 89976-AGAT-1~7,300
NO-711GAT-1~1,070
(S)-SNAP-5114GAT-3~3,100[7]
β-alanineGAT-2/3micromolar range[1]
Problem 2: Cell Viability and Cytotoxicity

Background: High concentrations of GABA uptake inhibitors or the solvents used to dissolve them can be toxic to cells, leading to confounding results. It is essential to determine a non-toxic working concentration range for your compounds.

Troubleshooting Workflow:

Cell_Viability_Workflow start Start: New GABA Uptake Inhibitor determine_concentration Determine Experimental Concentration Range start->determine_concentration mtt_assay Perform MTT or similar Viability Assay determine_concentration->mtt_assay analyze_data Analyze Cell Viability Data mtt_assay->analyze_data select_concentration Select Highest Non-Toxic Concentration analyze_data->select_concentration proceed Proceed with Uptake Experiments select_concentration->proceed

Caption: Workflow for assessing inhibitor cytotoxicity.

Step-by-Step Protocol for MTT Assay:

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.

  • Cell Plating: Plate your cells (e.g., primary neurons or HEK293 cells expressing GATs) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of your GABA uptake inhibitor for the desired exposure time (e.g., 24-48 hours). Include a vehicle control (the solvent used to dissolve the inhibitor).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/ml and incubate for 1-4 hours at 37°C.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Select the highest concentration that does not significantly reduce cell viability for your uptake experiments.

Problem 3: Interpreting Mixed-Type Inhibition

Background: Some GABA uptake inhibitors, such as tiagabine, can exhibit mixed-type inhibition, which can be confusing to interpret.[2] This means the inhibitor can bind to both the free transporter and the transporter-substrate complex.

Understanding the Mechanism:

Mixed_Inhibition_Pathway T Transporter (T) TS Transporter-Substrate Complex (TS) T->TS + S TI Transporter-Inhibitor Complex (TI) T->TI + I S Substrate (GABA) I Inhibitor (I) TSI Transporter-Substrate-Inhibitor Complex (TSI) I->TSI + TS TS->TSI + I P Product (Intracellular GABA) TS->P

Caption: Simplified model of mixed-type inhibition.

Experimental Approach to Differentiate Inhibition Types:

  • Vary Substrate Concentration: Perform your inhibition assay at multiple fixed concentrations of [³H]-GABA.

  • Lineweaver-Burk Plot: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Mixed-Type Inhibition: The lines will intersect in the second quadrant (to the left of the y-axis and above the x-axis).

  • Non-linear Regression: Fit your data to different inhibition models (competitive, non-competitive, mixed) using a statistical software package. The model with the best fit will indicate the most likely mechanism of inhibition.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Conti, P., & Mocci, F. (2021). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 40(13), e107659.
  • Falch, E., Perregaard, J., Frølund, B., Rønn, L. C., & Krogsgaard-Larsen, P. (1999). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. Journal of medicinal chemistry, 42(26), 5402–5414.
  • Forstera, B., Gati, C., & Seeger, A. (2022). Structural basis of GABA reuptake inhibition.
  • Held, P. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Jackson, M. F., & Ye, J. H. (2002). Nipecotic acid directly activates GABAA-like ion channels. British journal of pharmacology, 137(6), 847–853.
  • Madsen, K. K., White, H. S., & Schousboe, A. (2010). Neuronal and non-neuronal GABA transporters as targets for antiepileptic drugs. Pharmacology & therapeutics, 125(3), 394–401.
  • PubChem. (n.d.). Tiagabine. Retrieved from [Link]

  • Vogels, R., & Verkaart, S. (2012). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems.
  • Walker, M. C., & Semyanov, A. (2003). GABA uptake regulates cortical excitability via cell type-specific tonic inhibition.
  • Wang, D. D., & Kriegstein, A. R. (2009). Defining the role of GABA in the developing central nervous system. Journal of physiology, 587(Pt 9), 1873–1879.
  • Willemsen, C., & Gonzales, R. A. (2017). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. Neurochemical research, 42(11), 3173–3182.

Sources

Troubleshooting

Technical Support Center: Navigating Experimental Variability with NNC-05-2045 Hydrochloride

Welcome to the technical support center for NNC-05-2045 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently aske...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for NNC-05-2045 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the variability often encountered in experimental results with this compound. As a potent GABA uptake inhibitor with known off-target activities, understanding the nuances of its use is critical for generating reproducible and reliable data.

Introduction to NNC-05-2045 Hydrochloride

NNC-05-2045 is a derivative of nipecotic acid and functions as a gamma-aminobutyric acid (GABA) uptake inhibitor. Its primary mechanism of action is the blockade of GABA transporters, leading to an increase in extracellular GABA concentrations and subsequent enhancement of GABAergic neurotransmission. This activity underlies its anticonvulsant properties. However, it is crucial to recognize that NNC-05-2045 is not entirely selective. It also exhibits binding affinity for sigma (σ), alpha-1 (α1), and dopamine D2 receptors, which can contribute to its overall pharmacological profile and introduce variability in experimental outcomes.

This guide will address common issues thematically, providing not just solutions but also the scientific reasoning behind them to empower you to design robust and self-validating experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have about NNC-05-2045 hydrochloride.

1. What are the recommended storage and handling conditions for NNC-05-2045 hydrochloride?

Proper storage is the first line of defense against experimental variability. NNC-05-2045 hydrochloride powder should be stored under the following conditions:

  • Short-term (days to weeks): 0-4°C in a dry, dark environment.

  • Long-term (months to years): -20°C in a dry, dark environment.[1]

Once in solution, especially in DMSO, it is recommended to prepare fresh solutions for each experiment or to store aliquots at -20°C or -80°C for a limited time to minimize degradation. Avoid repeated freeze-thaw cycles.

2. What is the recommended solvent for NNC-05-2045 hydrochloride?

NNC-05-2045 hydrochloride is soluble in dimethyl sulfoxide (DMSO).[1] For most in vitro cell-based assays, a stock solution in DMSO is prepared first and then diluted to the final working concentration in the aqueous assay buffer or cell culture medium. It is critical to ensure the final DMSO concentration is consistent across all experimental conditions, including vehicle controls, and is non-toxic to the cells (typically ≤ 0.1%).

3. I am observing precipitation of NNC-05-2045 hydrochloride in my physiological buffer. What could be the cause?

This is a common issue with hydrochloride salts of poorly soluble compounds. The solubility of hydrochloride salts can be pH-dependent and may decrease in buffers with high concentrations of chloride ions or certain salts, leading to precipitation.[2] Physiological buffers, such as phosphate-buffered saline (PBS), can sometimes cause precipitation of hydrochloride salts.

Troubleshooting Steps:

  • Lower the final concentration: The most straightforward approach is to test a lower final concentration of NNC-05-2045.

  • Modify the buffer: Consider using a bicarbonate-based buffer, which can sometimes improve the solubility of salt-form drugs compared to phosphate buffers.[3]

  • pH adjustment: The pH of your final solution can influence solubility. While significant pH changes can impact cellular health, slight adjustments might be possible.

  • Sonication: Briefly sonicating the final solution may help to dissolve any initial precipitates.

4. What are the known off-target effects of NNC-05-2045, and how might they affect my results?

NNC-05-2045 has documented binding affinities for sigma, alpha-1, and D2 receptors.[4] These off-target interactions can lead to unexpected cellular responses that are independent of GABA uptake inhibition.

  • Sigma receptor activation: Can modulate calcium signaling and cell survival pathways.

  • Alpha-1 adrenergic receptor antagonism: Can influence intracellular calcium levels and smooth muscle contraction.

  • Dopamine D2 receptor antagonism: Can affect a wide range of cellular processes, including adenylyl cyclase activity and calcium channel function.

If your experimental results are inconsistent with a purely GABAergic mechanism, it is essential to consider these off-target effects. Utilizing specific antagonists for these receptors in control experiments can help to dissect the contribution of each target to the observed phenotype.

Part 2: Troubleshooting Guide for Common Experimental Platforms

This section provides detailed troubleshooting for specific experimental applications of NNC-05-2045 hydrochloride.

I. GABA Uptake Assays

GABA uptake assays are fundamental for characterizing the inhibitory activity of NNC-05-2045. Variability in these assays can be high if not properly controlled.

Common Problem: High variability in [³H]-GABA uptake results between replicates and experiments.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Inconsistent Cell Health and Density GABA transporter expression and function are highly dependent on cell health and confluency. Overly confluent or stressed cells will exhibit altered transporter activity.- Maintain a consistent cell seeding density and ensure cells are in the logarithmic growth phase.[5] - Regularly check for mycoplasma contamination. - Perform a cell viability assay in parallel with your uptake experiment.
Suboptimal Assay Buffer Composition The ionic composition and pH of the uptake buffer are critical for transporter function.- Use a standard uptake buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, and 10 mM D-glucose).[6] - Ensure the pH is stable throughout the experiment.
Issues with [³H]-GABA and Inhibitor Concentrations Inaccurate concentrations of the radiolabeled substrate or the inhibitor will directly impact the results.- Perform a saturation binding experiment to determine the optimal [³H]-GABA concentration for your cell system. - For inhibitor studies, use a range of NNC-05-2045 concentrations to generate a dose-response curve.
Inconsistent Incubation Times GABA uptake is a time-dependent process.- Optimize the incubation time to be within the linear range of uptake for your specific cell line.[4] - Use a multichannel pipette for simultaneous addition of reagents to minimize timing variability.

Diagram: Standardized Workflow for a [³H]-GABA Uptake Assay

GABA_Uptake_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding Seed cells (e.g., HEK293, N2a) in 96-well plates cell_growth Culture for 24-48h to optimal confluency cell_seeding->cell_growth wash_cells Wash cells with pre-warmed uptake buffer cell_growth->wash_cells pre_incubation Pre-incubate with NNC-05-2045 or vehicle control wash_cells->pre_incubation add_gaba Add [³H]-GABA and incubate (optimized time) pre_incubation->add_gaba stop_reaction Stop uptake with ice-cold buffer and wash add_gaba->stop_reaction cell_lysis Lyse cells stop_reaction->cell_lysis scintillation Measure radioactivity with a scintillation counter cell_lysis->scintillation data_analysis Calculate IC50 and perform statistical analysis scintillation->data_analysis Ephys_Troubleshooting start Inconsistent Electrophysiology Results with NNC-05-2045 check_rundown Is there significant current rundown in the baseline recording? start->check_rundown check_protocol Is the voltage-clamp protocol appropriate for the channel of interest? check_rundown->check_protocol No solution_rundown Use perforated patch or shorten experiment duration. check_rundown->solution_rundown Yes check_off_target Could off-target effects be influencing the results? check_protocol->check_off_target No solution_protocol Optimize holding potential and voltage steps for the specific channel. check_protocol->solution_protocol Yes check_solvent Is the vehicle control showing an effect? check_off_target->check_solvent No solution_off_target Use specific antagonists for sigma, alpha-1, and D2 receptors. check_off_target->solution_off_target Yes solution_solvent Lower final DMSO concentration and ensure consistent vehicle controls. check_solvent->solution_solvent Yes

Caption: A decision tree for troubleshooting electrophysiology experiments.

Part 3: Detailed Experimental Protocols

To ensure the highest level of reproducibility, the following detailed protocols are provided as a starting point. They should be optimized for your specific experimental system.

Protocol 1: [³H]-GABA Uptake Assay in HEK293 Cells

This protocol is adapted for a 96-well format.

Materials:

  • HEK293 cells stably expressing the GABA transporter of interest (e.g., GAT1)

  • Poly-D-lysine coated 96-well plates

  • Uptake Buffer: 10 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, 10 mM D-glucose

  • [³H]-GABA

  • NNC-05-2045 hydrochloride

  • Scintillation fluid

  • Cell lysis buffer

Procedure:

  • Cell Seeding: Seed HEK293 cells at a density that will result in 80-90% confluency on the day of the assay.

  • Cell Culture: Culture cells for 24-48 hours.

  • Preparation:

    • Prepare a stock solution of NNC-05-2045 in DMSO.

    • Prepare serial dilutions of NNC-05-2045 in uptake buffer. The final DMSO concentration should be ≤ 0.1%.

    • Prepare a solution of [³H]-GABA in uptake buffer at twice the final desired concentration.

  • Assay:

    • Gently wash the cells twice with 200 µL of pre-warmed uptake buffer.

    • Add 100 µL of the NNC-05-2045 dilutions or vehicle control to the appropriate wells and pre-incubate for 10-20 minutes at room temperature.

    • Initiate the uptake by adding 100 µL of the [³H]-GABA solution to each well.

    • Incubate for the optimized time (e.g., 10-20 minutes) at room temperature.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.

  • Detection:

    • Lyse the cells by adding 100 µL of cell lysis buffer to each well and incubating for 30 minutes.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known GAT1 inhibitor like tiagabine).

    • Plot the percentage of inhibition against the log concentration of NNC-05-2045 to determine the IC₅₀ value.

Protocol 2: Whole-Cell Patch-Clamp Recording of T-type Calcium Channels

This protocol is for recording T-type calcium currents from cultured neurons or HEK293 cells expressing Cav3 channels.

Solutions:

  • External Solution (in mM): 110 NaCl, 10 CaCl₂, 1 MgCl₂, 5 CsCl, 30 TEA-Cl, 10 D-glucose, 10 HEPES. Adjust pH to 7.4 with TEA-OH.

  • Internal Solution (in mM): 125 K-gluconate, 5 NaCl, 2 MgCl₂, 5 EGTA, 4 MgATP, 10 HEPES. Adjust pH to 7.2 with CsOH.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and recording.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a hyperpolarized potential of -100 mV to ensure the availability of T-type channels.

    • Record baseline currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

    • Perfuse the NNC-05-2045 solution (at the desired concentration with ≤ 0.1% DMSO) onto the cell.

    • After a stable effect is observed, repeat the voltage-step protocol.

    • Wash out the drug with the external solution and record the recovery.

  • Analysis:

    • Measure the peak inward current at each voltage step before, during, and after drug application.

    • Construct I-V curves to visualize the effect of NNC-05-2045 on the current amplitude and voltage-dependence of activation.

    • Calculate the percentage of inhibition at each concentration to determine the IC₅₀.

References

  • Structural basis of GABA reuptake inhibition. Protein Data Bank. [Link]

  • Dalby, N. O., Thomsen, C., Fink-Jensen, A., Lundbeck, J. A., Søkilde, B., Man, C. M., Sørensen, P. O., & Meldrum, B. S. (1997).
  • Yamamoto, H., & Sugano, K. (2024). Drug Crystal Precipitation in Biorelevant Bicarbonate Buffer: A Well-Controlled Comparative Study with Phosphate Buffer. Molecular Pharmaceutics, 21(8), 2854–2864.
  • Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs). MDPI. [Link]

  • Li, S., Wong, S., Sethia, S., Al-Gousous, J., & Serajuddin, A. T. M. (2021). Effect of chloride ion on dissolution of different salt forms of haloperidol. Journal of Pharmaceutical Sciences, 110(8), 3075–3084.
  • Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. ResearchGate. [Link]

  • Patch-clamp-protocol-final.pdf. University of Bristol. [Link]

  • T-type calcium channel. Wikipedia. [Link]

Sources

Optimization

How to handle NNC-05-2045 hydrochloride safely in the lab

Ticket #404: Safe Handling & Experimental Optimization[1][2] Status: Open Assigned Specialist: Senior Application Scientist Compound: NNC-05-2045 Hydrochloride (GlyT1 Inhibitor) CAS: 184845-18-9 (HCl salt)[1] Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #404: Safe Handling & Experimental Optimization[1][2]

Status: Open Assigned Specialist: Senior Application Scientist Compound: NNC-05-2045 Hydrochloride (GlyT1 Inhibitor) CAS: 184845-18-9 (HCl salt)[1]

Introduction: The "Why" Behind the Protocol

Welcome to the technical support hub for NNC-05-2045. You are likely working with this compound to inhibit Glycine Transporter 1 (GlyT1), thereby elevating synaptic glycine levels to potentiate NMDA receptor function—a critical pathway in schizophrenia and cognitive enhancement research [1, 2].

The Core Challenge: NNC-05-2045 is supplied as a hydrochloride salt .[1][2] While this improves shelf stability, it introduces specific handling constraints regarding pH sensitivity and hygroscopicity. The vast majority of "failed experiments" we troubleshoot stem not from the drug's lack of potency, but from improper solubilization that leads to invisible micro-precipitation or hydrolytic degradation.

This guide replaces rigid templates with a causal, problem-solving narrative designed to protect your data integrity.

Module 1: Solubilization & Formulation

Addressing Ticket Type: "My solution is cloudy" or "The compound crashed out in media."

The Solubility Paradox

As an HCl salt, NNC-05-2045 is acidic in solution.[1] If you dissolve it directly into a highly buffered neutral media (like DMEM or high-molarity PBS), the rapid pH shift can strip the proton, reverting the compound to its free base form, which is often insoluble in water.

Protocol: The "DMSO-First" Method

Do not attempt to dissolve the powder directly into saline or media for stock solutions.[1]

StepActionScientific Rationale
1 Weighing Weigh quickly in a low-humidity environment. The HCl salt is hygroscopic (attracts water), which alters the effective molecular weight.
2 Primary Stock Dissolve in 100% DMSO to a concentration of 10–25 mM .
3 Verification Vortex for 30 seconds. Ensure the solution is crystal clear.
4 Dilution (In Vitro) Dilute the DMSO stock into culture media while vortexing. Keep final DMSO concentration <0.1% to avoid solvent toxicity.[1]
5 Dilution (In Vivo) See the In Vivo Formulation section below. Simple saline dilution often fails at high doses.[1]
Visual Troubleshooting: The Solubilization Decision Tree

Use this logic flow to determine the correct solvent system for your specific assay.

SolubilityFlow Start Start: Solid NNC-05-2045 HCl Stock Dissolve in 100% DMSO (Target: 10-25 mM) Start->Stock Check Is solution clear? Stock->Check Yes Proceed to Dilution Check->Yes Yes No Sonicate (water bath) Max 40°C for 5 mins Check->No No AppType Select Application Yes->AppType No->Check Re-check InVitro Dilute in Media (Keep DMSO < 0.1%) AppType->InVitro Cell Culture InVivo Dilute in 10% DMSO + 40% PEG300 + 50% Saline AppType->InVivo Animal Injection

Figure 1: Decision matrix for solubilizing NNC-05-2045 without precipitation.

Module 2: Storage & Stability

Addressing Ticket Type: "The powder turned yellow" or "Potency dropped after a month."

FAQ: Storage Best Practices

Q: Why did my powder turn slightly yellow? A: This indicates oxidation or hydrolysis, likely due to moisture ingress. HCl salts are prone to absorbing atmospheric water.[1]

  • Fix: Always store the solid vial in a secondary container with active desiccant (e.g., silica gel) at -20°C. Warm the vial to room temperature before opening to prevent condensation.

Q: Can I freeze-thaw my DMSO stock? A: Limited cycles are acceptable, but risky.[1]

  • Best Practice: Aliquot the DMSO stock into single-use volumes (e.g., 20 µL) immediately after preparation. Store at -20°C or -80°C.

  • Warning: Aqueous solutions (dissolved in water/saline) are unstable.[1] Use aqueous dilutions within 24 hours. [3]

Module 3: Experimental Safety & Handling

Addressing Ticket Type: "Is this compound dangerous to handle?"

Safety Profile

While NNC-05-2045 is not classified as a volatile toxin, it is a potent neuroactive agent.[1]

  • Aerosol Risk: As a fine crystalline powder, it can aerosolize during weighing. Inhalation can lead to systemic absorption and CNS effects (dizziness, sedation).

    • Control: Weigh only inside a chemical fume hood.[1]

  • Dermal Absorption: DMSO is a penetrant carrier.[1] If you spill the DMSO stock on your skin, it will carry the GlyT1 inhibitor directly into your bloodstream.

    • Control: Double-glove (Nitrile) when handling DMSO stocks.[1]

Module 4: Mechanism of Action & Experimental Controls

Addressing Ticket Type: "My results contradict the literature."

The Mechanism

NNC-05-2045 works by blocking the reuptake of glycine into glial cells and presynaptic neurons.[1] This increases the concentration of glycine in the synaptic cleft, which binds to the glycine site of the NMDA receptor, potentiating glutamatergic signaling [1, 4].

Visualizing the Pathway

Understanding this pathway is crucial for designing controls (e.g., using an NMDA antagonist to reverse the effects of NNC-05-2045).[1]

Mechanism cluster_synapse Synaptic Cleft Glycine Synaptic Glycine NMDAR NMDA Receptor Glycine->NMDAR Co-agonist Binding Glutamate Glutamate Glutamate->NMDAR Agonist Binding GlyT1 GlyT1 Transporter (Glial/Presynaptic) GlyT1->Glycine Reuptake (Clearance) NNC NNC-05-2045 NNC->Glycine Increases Concentration NNC->GlyT1 Inhibits Response Potentiated Excitatory Current NMDAR->Response Activation

Figure 2: Mechanism of Action.[1] NNC-05-2045 inhibits GlyT1, preventing glycine clearance and enhancing NMDA receptor activation.[1]

Common Experimental Pitfalls
  • The "Ceiling Effect": If your culture media contains high concentrations of glycine (common in some DMEM formulations), adding a GlyT1 inhibitor may show no effect because the NMDA glycine site is already saturated.

    • Solution: Use glycine-free or low-glycine minimal media for in vitro assays.[1]

  • Off-Target Effects: At very high concentrations (>10 µM), specificity for GlyT1 over GlyT2 may diminish.[1] Stick to the nanomolar to low-micromolar range (IC50 is typically in the nanomolar range).[1]

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 9936836, NNC 05-2045. Retrieved from [Link][1]

  • BioRxiv. (2024).[1] Dynamic role of GlyT1 as glycine sink or source: pharmacological implications. Retrieved from [Link][1][3]

Sources

Troubleshooting

NNC-05-2045 hydrochloride degradation and how to prevent it

Introduction This technical support guide is intended for researchers, scientists, and drug development professionals utilizing NNC-05-2045 hydrochloride. As a potent and selective GABA uptake inhibitor, the chemical int...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing NNC-05-2045 hydrochloride. As a potent and selective GABA uptake inhibitor, the chemical integrity of NNC-05-2045 is paramount for achieving accurate, reproducible, and meaningful experimental results.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the potential degradation of this compound and the preventative measures required to ensure its stability.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of NNC-05-2045 hydrochloride upon receipt?

Proper storage of the solid compound is the first and most critical step in preventing degradation. Vendor recommendations should be followed strictly. For short-term storage (days to weeks), keep the vial in a dry, dark environment at 0-4°C.[1] For long-term storage (months to years), the compound must be stored at -20°C.[1] It is crucial that the container is tightly sealed to protect it from moisture and air.[3]

Q2: What are the visible signs of degradation in solid NNC-05-2045 hydrochloride?

While chemical degradation is often not visible, certain signs can indicate a compromised product. Be vigilant for:

  • Color Change: Any deviation from the expected white to off-white powder. The formation of colored degradants can be a sign of oxidation or photodegradation.[4]

  • Clumping or Caking: This suggests the uptake of moisture (hygroscopicity), which can accelerate hydrolytic degradation pathways.[5]

  • Reduced Solubility: If the compound does not dissolve as expected in the recommended solvents, it may indicate the formation of less soluble impurities or polymers.

Q3: What is the best way to prepare and store stock solutions of NNC-05-2045 hydrochloride?

Solution stability is often much lower than solid-state stability.

  • Solvent Selection: NNC-05-2045 hydrochloride is reportedly soluble in DMSO and Ethanol.[] For biological assays, DMSO is a common choice. However, be aware that DMSO is hygroscopic and can absorb water, which may impact long-term stability. For aqueous buffers, the pH will be a critical factor. As a hydrochloride salt, dissolving it in a slightly acidic to neutral buffer is generally preferable to basic conditions, which could deprotonate the amine and increase susceptibility to oxidation.

  • Preparation: Always use high-purity, anhydrous solvents. Prepare solutions fresh for each experiment whenever possible. If you must store solutions, prepare concentrated stocks, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.

  • Storage Duration: The stability of NNC-05-2045 in solution has not been extensively published. As a best practice, it is recommended to use solutions within a few weeks of preparation, even when stored frozen. For critical experiments, preparing a fresh solution is the safest approach.

Q4: My experimental results are inconsistent or show a loss of compound activity. Could this be due to degradation?

Yes, this is a primary indicator of compound degradation. Inconsistent results, a sudden drop in potency, or a complete loss of the expected biological effect, even when using the same calculated concentration, strongly suggest that the active compound is no longer at the desired concentration or has been converted into inactive or even interfering substances. This warrants an immediate investigation into the integrity of your compound stock, as outlined in the Troubleshooting Guide below.[4]

Troubleshooting Guide: Investigating Suspected Degradation

If you suspect degradation of your NNC-05-2045 hydrochloride stock, a systematic approach is necessary to identify the cause and prevent recurrence.

Visualizing the Investigation Workflow

The following workflow provides a logical sequence of steps to diagnose and resolve issues related to compound stability.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Verification cluster_2 Phase 3: Analytical Confirmation cluster_3 Phase 4: Resolution A Inconsistent or Unexpected Experimental Results B Review Storage & Handling Log (Solid and Solution) A->B First Step C Visual Inspection of Compound (Solid and Oldest Solution) B->C D Prepare Fresh Stock Solution from Solid Compound C->D E Repeat Key Experiment with Fresh Solution D->E F Results Consistent Now? E->F G Perform Analytical Purity Check (e.g., HPLC-UV) F->G No J YES: Issue was Solution Stability. Implement Strict Aliquoting & Fresh Prep Protocol. F->J Yes H Compare Fresh vs. Old Stock vs. Reference Standard G->H K NO: Solid Compound is Suspect. Procure New Lot of Compound. G->K If fresh stock also fails I Purity Confirmed? H->I L YES: Compound is Stable. Troubleshoot Experimental Assay. I->L Yes M NO: Degradation Confirmed. Discard Old Stock. Review Storage. I->M No

Caption: Troubleshooting workflow for suspected compound degradation.

Potential Degradation Pathways

The chemical structure of NNC-05-2045 contains moieties susceptible to degradation. Understanding these can help in identifying potential degradants and refining handling procedures. The primary risks are oxidation and photodegradation.

G cluster_degradation Potential Degradation Products parent NNC-05-2045 (1-[3-(9H-carbazol-9-yl)propyl]-4- (2-methoxyphenyl)-4-piperidinol) N_Oxide Piperidine N-Oxide Derivative parent->N_Oxide Oxidation (Air, Trace Metals) Photo Photodegradation Products (e.g., from Carbazole Moiety) parent->Photo Photodegradation (UV/Visible Light)

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Positive Controls for GABA Uptake Assays: A Technical Comparison Guide

Executive Summary In the development of GABAergic modulators, the selection of a positive control is not merely a procedural formality—it is the calibrator of your assay's biological relevance. For researchers targeting...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the development of GABAergic modulators, the selection of a positive control is not merely a procedural formality—it is the calibrator of your assay's biological relevance. For researchers targeting the GABA transporter (GAT) family, the choice between Tiagabine , Nipecotic Acid , SKF-89976A , and SNAP-5114 dictates the interpretability of your data.

This guide moves beyond generic product sheets to provide a rigorous, data-driven comparison of these controls. It establishes Tiagabine as the superior non-transportable control for GAT-1 specific assays due to its freedom from heteroexchange artifacts, while SNAP-5114 remains the requisite standard for GAT-2/3 isolation.

Part 1: The Landscape of Positive Controls

The efficacy of a positive control in GABA uptake experiments relies on three variables: Subtype Selectivity , Mechanism of Action (Blocker vs. Substrate), and Potency .

Tiagabine (The GAT-1 Gold Standard)
  • Role: The primary positive control for screening GAT-1 inhibitors.

  • Mechanism: Non-transportable inhibitor.[1] It locks the transporter in an outward-open or occluded conformation but is not translocated across the membrane.

  • Why it wins: Unlike Nipecotic acid, Tiagabine does not induce heteroexchange (the efflux of intracellular GABA in exchange for the inhibitor). This ensures that the reduction in radioligand signal is purely due to uptake inhibition, not efflux artifacts.

Nipecotic Acid (The Classic Substrate)
  • Role: Broad-spectrum reference compound.

  • Mechanism: Transportable substrate-inhibitor.[2][3][4][5][6][7] It competes with GABA for the binding site and is transported into the cell.

  • Critical Limitation: Because it is a substrate, high intracellular concentrations of Nipecotic acid can drive the transporter in reverse (heteroexchange), potentially confounding kinetic studies.

SNAP-5114 (The GAT-2/3 Specialist)
  • Role: The only widely accessible tool for isolating non-neuronal (glial) GAT-2 and GAT-3 activity.

  • Mechanism: Non-competitive/Mixed inhibitor.

  • Selectivity: Exhibits >100-fold selectivity for GAT-3 over GAT-1.

NNC-711 (The High-Potency Alternative)
  • Role: Used when extreme potency is required to validate assay sensitivity.

  • Potency: Often displays an IC50 < 40 nM, making it more potent than Tiagabine in many systems.

Part 2: Comparative Performance Data

The following data aggregates consensus values from mammalian expression systems (HEK293, CHO) and synaptosomal preparations.

CompoundPrimary TargetMechanismIC50 (Human GAT-1)IC50 (Human GAT-3)Selectivity Ratio
Tiagabine GAT-1 Non-Transportable Blocker20 - 100 nM > 2,000 nM> 50-fold (GAT-1)
NNC-711 GAT-1 Non-Transportable Blocker40 nM 1,700 nM> 40-fold (GAT-1)
SKF-89976A GAT-1 Non-Transportable Blocker130 nM > 10,000 nMHighly Selective
SNAP-5114 GAT-3 Non-Competitive Blocker> 388 µM5 - 20 µM > 20-fold (GAT-3)
Nipecotic Acid Non-Selective Transportable Substrate20 - 50 µM20 - 100 µMNone

Analyst Note: Do not use Nipecotic Acid if you are studying the kinetics of a novel compound, as its substrate nature alters the trans-membrane gradient. Use Tiagabine or NNC-711 instead.

Part 3: Mechanistic Visualization

Understanding the difference between a Blocker (Tiagabine) and a Substrate (Nipecotic Acid) is vital for experimental design.

GAT_Mechanism cluster_synapse Synaptic Cleft (Extracellular) cluster_membrane Presynaptic Membrane cluster_cytosol Cytosol (Intracellular) GABA_out GABA (Extracellular) GAT1 GAT-1 Transporter GABA_out->GAT1 Native Substrate Inhibitor Inhibitor Inhibitor->GAT1 Tiagabine/NNC-711 (Locks Transporter) Inhibitor->GAT1 Nipecotic Acid (Competes & Translocates) GABA_in GABA (Intracellular) GAT1->GABA_in Transport Blocked Substrate_in Accumulated Substrate GAT1->Substrate_in Translocation Substrate_in->GAT1 Induces Efflux (Heteroexchange)

Figure 1: Mechanistic differentiation. Tiagabine (Red) sterically locks the transporter. Nipecotic Acid (Green) translocates, potentially triggering GABA efflux (dotted red) which confounds uptake data.

Part 4: The "Gold Standard" Protocol (Self-Validating)

This protocol describes a Radioligand Uptake Assay using [³H]-GABA in HEK293 cells stably expressing hGAT-1.[8]

The Self-Validating Concept: A robust assay must prove that the signal measured is active transport, not passive diffusion or non-specific binding (NSB).

  • Condition A (Total Uptake): [³H]-GABA + Vehicle.

  • Condition B (NSB Control): [³H]-GABA + 1 mM Non-Radioactive Tiagabine .

  • Validation: Specific Uptake = (Condition A) - (Condition B). If (Condition B) is >20% of (Condition A), your wash steps are insufficient.

Materials
  • Cell Line: HEK293-hGAT1 (Confluent monolayer).

  • Radioligand: [2,3-³H(N)]-GABA (Specific Activity: 25-40 Ci/mmol).

  • Positive Control: Tiagabine HCl (Stock: 10 mM in DMSO).

  • Uptake Buffer: Krebs-Ringer HEPES (KRH) buffer (pH 7.4).

Step-by-Step Workflow
  • Preparation:

    • Plate cells in 96-well Poly-D-Lysine coated plates (50,000 cells/well).[8] Incubate 24h.

    • Remove culture media and wash 2x with 200 µL warm KRH buffer.

  • Pre-Incubation (Equilibrium Phase):

    • Add 150 µL of KRH buffer containing the test compound or Positive Control (Tiagabine).

    • Tiagabine Curve: Prepare serial dilutions from 1 nM to 10 µM.

    • NSB Wells: Add 1 mM Tiagabine (excess cold inhibitor) to 3 wells.

    • Incubate for 10-15 minutes at 37°C. Note: This allows the inhibitor to bind before the substrate competes.

  • Uptake Initiation:

    • Add 50 µL of [³H]-GABA solution (Final concentration: 20-50 nM, supplemented with cold GABA if necessary to reach Km).

    • Incubate for 5-10 minutes at 37°C.

    • Critical: Do not exceed 10 minutes. Uptake must remain in the linear phase.

  • Termination & Wash:

    • Rapidly aspirate the reaction mix.

    • Immediately wash 3x with ice-cold KRH buffer.

    • Why: Ice-cold buffer stops the transporter instantly and removes unbound radioligand.

  • Lysis & Detection:

    • Add 200 µL of 1% SDS or 0.1 M NaOH to lyse cells.

    • Transfer to scintillation vials with cocktail.

    • Measure CPM (Counts Per Minute).

Protocol Visualization

Assay_Workflow cluster_QC Quality Control Check Start Cell Seeding (HEK-GAT1) Wash Wash 2x (Warm KRH) Start->Wash PreInc Pre-Incubation (15 min, 37°C) + Tiagabine Wash->PreInc StartRxn Add [3H]-GABA (Start Uptake) PreInc->StartRxn NSB NSB Control (1mM Cold Inhibitor) PreInc->NSB Parallel Wells Stop Terminate (Ice-Cold Wash 3x) StartRxn->Stop Linearity Time Check (<10 min) StartRxn->Linearity Count Scintillation Counting Stop->Count

Figure 2: Assay workflow emphasizing critical control points (Pre-incubation and Termination).

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Inadequate washing or sticky compound.Increase wash volume; ensure wash buffer is ice-cold; use BSA (0.1%) in buffer to reduce plastic binding.
Low Signal-to-Noise Ratio Low expression or radioligand degradation.Verify GAT-1 expression via Western Blot; Check [³H]-GABA purity; Increase cell density.
Shifted IC50 Values Incubation time too long.If incubation exceeds the linear phase (e.g., >20 min), substrate accumulates, shifting the equilibrium. Reduce time to 5-8 mins.
"Negative" Inhibition Heteroexchange artifact.You are likely using a substrate-inhibitor (like Nipecotic Acid) at high concentrations.[1] Switch to Tiagabine.

References

  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry International, 29(4), 335-356.[9] Link

  • Nielsen, E. B., et al. (1991). Tiagabine, a novel high-affinity GABA uptake inhibitor. European Journal of Pharmacology. Link

  • Kragler, A., et al. (2005). SNAP-5114, a selective inhibitor of the GABA transporter-3 (GAT-3).[2][3][7][9] European Journal of Pharmacology. Link

  • Schousboe, A., et al. (2004). Role of the GABA transporter in the control of GABAergic neurotransmission.[1][10][11][12] Epilepsy Research. Link

  • Soudijn, W., & van Wijngaarden, I. (2000). The GABA transporter and its inhibitors.[1][4][6][10][11][13][14][15] Current Medicinal Chemistry. Link

Sources

Comparative

Introduction: The GABAergic System and the Role of Transporters

An In-Depth Review and Comparison of GABA Uptake Inhibitors for Researchers and Drug Development Professionals Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous sy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Review and Comparison of GABA Uptake Inhibitors for Researchers and Drug Development Professionals

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability.[1] The termination of GABAergic signaling is predominantly mediated by its rapid reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1][2] This process is carried out by a family of sodium- and chloride-dependent GABA transporters (GATs).

Molecular cloning has identified four distinct GAT subtypes: GAT-1, GAT-2, GAT-3, and betaine-GABA transporter 1 (BGT-1).[1] GAT-1 is primarily located on neurons and is responsible for the reuptake of GABA into presynaptic terminals for recycling, while GAT-3 is expressed mainly on astrocytes, governing glial GABA uptake.[3][4]

Pharmacological inhibition of these transporters presents a key therapeutic strategy for enhancing GABAergic transmission, which may be beneficial in treating conditions characterized by decreased GABAergic function, such as epilepsy, anxiety disorders, and pain.[1][5][6][7] This guide provides a detailed comparison of several key GABA uptake inhibitors, their selectivity for GAT subtypes, and standardized protocols for their evaluation.

Comparative Analysis of GABA Uptake Inhibitors

The development of potent and selective GAT inhibitors has been crucial for dissecting the roles of different GAT subtypes and for advancing therapeutic agents. While many compounds have been developed, most highly selective agents available target the GAT-1 subtype.[8]

Key GAT-1 Selective Inhibitors

Tiagabine (Gabitril®) Tiagabine is a potent and selective GAT-1 inhibitor derived from (R)-nipecotic acid.[9][10] It readily crosses the blood-brain barrier and is clinically approved as an adjunctive therapy for partial seizures.[6][10][11][12] By blocking GAT-1, Tiagabine increases the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.[2] Its efficacy is particularly notable in models of partial and generalized epilepsy.[7][10]

NNC-711 NNC-711 is another highly potent and selective GAT-1 inhibitor.[1][5][8][13] In preclinical studies, NNC-711 has demonstrated dose-dependent increases in extracellular GABA levels and exhibits significant anticonvulsant activity.[5] It is a valuable research tool for investigating the physiological roles of GAT-1.

SKF-89976A This compound is a potent GAT-1 inhibitor that is active in vivo and capable of crossing the blood-brain barrier.[14][15] It is selective for GAT-1 over other GAT subtypes and has been instrumental in early studies characterizing the anticonvulsant effects of GAT-1 inhibition.[1][14][15]

CI-966 CI-966 is a brain-penetrant GAT-1 inhibitor with potent anticonvulsant properties.[16][17] It shows high selectivity for GAT-1, with over 200-fold selectivity against GAT-2, GAT-3, and BGT-1.[16] However, its development was halted due to hallucinogenic effects observed at higher doses, highlighting potential complexities of profound GAT-1 inhibition.[6]

Non-Selective and Substrate-Based Inhibitors

Guvacine and Isoguvacine These compounds are derived from the areca nut and were among the first specific GABA uptake inhibitors identified.[9] Guvacine acts as a competitive inhibitor at GAT-1.[13][18] Isoguvacine also inhibits GABA uptake but is additionally a potent GABAA receptor agonist, making it a less specific tool for studying GABA transport alone.[9][19]

Clarifying a Common Misconception: Gabapentin

Despite its name and structural similarity to GABA, Gabapentin is not a GABA uptake inhibitor.[20][21][22][23] It does not bind to GABA receptors or influence GABA synthesis or reuptake.[22] The primary mechanism of action for Gabapentin is its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[20][22][24] This distinction is critical for researchers selecting tools to modulate the GABAergic system.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory potency (IC50) of selected compounds against different human (h) and rat (r) GAT subtypes. This data allows for a direct comparison of their potency and selectivity.

CompoundPrimary TargethGAT-1 IC50 (µM)rGAT-2 IC50 (µM)hGAT-3 IC50 (µM)hBGT-1 IC50 (µM)Key Features
Tiagabine GAT-10.07[8]---Clinically approved antiepileptic; Brain penetrant[10][11]
NNC-711 GAT-10.04[8][25]171[26]1700[25]622[25]Potent and highly selective research tool[5]
SKF-89976A GAT-10.13[14]550[14]944[14]7210[14]Brain penetrant; Potent anticonvulsant in rats[14][15]
CI-966 GAT-10.26[16]>200-fold selective>200-fold selective>200-fold selectiveBrain penetrant; Neuroprotective activity[16][17]

Visualizing the Mechanism of Action

To understand how these inhibitors function, it is essential to visualize the GABAergic synapse.

GABA_Synapse cluster_pre Presynaptic Neuron vesicle GABA Vesicle Synaptic_Cleft Synaptic Cleft vesicle->Synaptic_Cleft Release GABA_pool GABA Synthesis GABA_pool->vesicle VGAT GAT1_pre GAT-1 GABA_R GABA-A Receptor GAT3_glia GAT-3 Synaptic_Cleft->GAT1_pre Reuptake Synaptic_Cleft->GABA_R Binding Synaptic_Cleft->GAT3_glia Uptake Inhibitor GAT-1 Inhibitor (e.g., Tiagabine) Inhibitor->GAT1_pre Blocks Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Homogenize Brain Tissue A2 Differential Centrifugation A1->A2 A3 Isolate & Resuspend Synaptosomes A2->A3 B1 Pre-incubate Synaptosomes with Inhibitor (30°C) A3->B1 B2 Initiate Uptake with [³H]GABA B1->B2 B3 Incubate (e.g., 10 min) B2->B3 B4 Terminate with Ice-Cold Buffer & Rapid Filtration B3->B4 C1 Quantify Radioactivity (Scintillation Counting) B4->C1 C2 Calculate Specific Uptake C1->C2 C3 Determine IC50 Value C2->C3

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of NNC-05-2090 Hydrochloride in a Laboratory Setting

This guide provides an in-depth, procedural framework for the safe and compliant disposal of NNC-05-2090 hydrochloride, a GABA uptake inhibitor used in research.[][2] Adherence to these protocols is critical not only for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of NNC-05-2090 hydrochloride, a GABA uptake inhibitor used in research.[][2] Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The procedures outlined below are grounded in established principles of chemical safety and waste management, designed to be a self-validating system of best practices.

It is important to note that while this document provides detailed guidance, all waste disposal must ultimately comply with local, regional, national, and international regulations.[3] Researchers are advised to consult their institution's Environmental Health and Safety (EHS) office for specific requirements.[4]

Understanding the Hazard Profile of NNC-05-2090 Hydrochloride

Proper disposal begins with a thorough understanding of the compound's characteristics and potential hazards. NNC-05-2090 hydrochloride is a complex organic molecule intended for research use only.[5] While comprehensive toxicological data is not always available for research compounds, the Safety Data Sheet (SDS) provides critical information for risk assessment.

Key Hazard Considerations:

  • Inhalation and Ingestion: Avoid inhalation of dust and ingestion of the compound.[6]

  • Contact: Avoid contact with skin and eyes.[3][6]

  • Combustion Products: When involved in a fire, hazardous decomposition products can form, including carbon oxides, nitrogen oxides (NOx), and Sulphur oxides.[6]

This hazard profile dictates the need for careful handling during all stages of use and disposal to prevent unintended exposure and environmental contamination.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling NNC-05-2090 hydrochloride for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects eyes from accidental splashes or dust particles.
Hand Protection Nitrile gloves (or other chemically resistant gloves as specified by your institution's Chemical Hygiene Plan).Prevents direct skin contact with the compound.
Protective Clothing A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[6]Prevents inhalation of the compound, particularly when handling larger quantities or cleaning up spills. Consult your EHS for specifics.
Step-by-Step Disposal Protocol for NNC-05-2090 Hydrochloride

The guiding principle for the disposal of NNC-05-2090 hydrochloride is that it must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[7]

  • Solid Waste:

    • Place any remaining solid NNC-05-2090 hydrochloride into a designated hazardous solid waste container.

    • Contaminated items such as weighing paper, spatulas, and disposable gloves should also be placed in this container.

  • Liquid Waste:

    • If NNC-05-2090 hydrochloride has been dissolved in a solvent (e.g., DMSO, ethanol), the resulting solution must be disposed of as hazardous liquid waste.[]

    • Segregate this waste based on the solvent used (e.g., halogenated vs. non-halogenated solvents), in accordance with your institution's waste management guidelines.[7]

  • Sharps Waste:

    • Any sharps, such as needles or broken glass contaminated with NNC-05-2090 hydrochloride, must be placed in a designated, puncture-resistant sharps container.[8]

Step 2: Waste Container Selection and Labeling

The integrity and clear identification of waste containers are paramount for safe storage and transport.[4]

  • Container Compatibility: Ensure the waste container is made of a material compatible with the waste it holds. For instance, use glass bottles for organic solvent waste and high-density polyethylene (HDPE) containers for many other types of chemical waste.[7]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "NNC-05-2090 hydrochloride"

    • The specific solvent(s) if it is a liquid waste stream

    • The approximate concentration or percentage of each component

    • The relevant hazard warnings (e.g., "Toxic," "Irritant")

    • The date the waste was first added to the container (accumulation start date)[4]

Step 3: Storage of Waste in a Satellite Accumulation Area (SAA)

Designated SAAs are locations within the laboratory where hazardous waste can be safely stored prior to collection by EHS personnel.[4][8]

  • Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel. A fume hood is often a suitable location for liquid waste to manage any potential vapors.[8]

  • Secondary Containment: All waste containers must be kept in a secondary container, such as a plastic tub, to contain any potential leaks or spills.[4][8]

  • Container Management: Keep waste containers securely closed except when adding waste.[7] Do not overfill containers; a good rule of thumb is to leave at least 10% of the container volume as headspace.

Step 4: Arranging for Waste Collection

Once the waste container is full or you have completed the project, arrange for its collection by your institution's EHS department. Follow their specific procedures for requesting a waste pickup.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of NNC-05-2090 hydrochloride and associated materials.

G NNC-05-2090 Hydrochloride Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Final Disposal Start NNC-05-2090 Hydrochloride & Contaminated Materials IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Place in Labeled Solid Chemical Waste Container IsSolid->SolidWaste Yes IsSharp Is the waste a sharp? IsLiquid->IsSharp No LiquidWaste Place in Labeled Liquid Chemical Waste Container (Segregate by Solvent) IsLiquid->LiquidWaste Yes SharpWaste Place in Labeled Sharps Container IsSharp->SharpWaste Yes Store Store in Secondary Containment in Satellite Accumulation Area IsSharp->Store No (Consult EHS) SolidWaste->Store LiquidWaste->Store SharpWaste->Store Pickup Arrange for EHS Waste Pickup Store->Pickup

Caption: Decision workflow for segregating and disposing of NNC-05-2090 hydrochloride waste.

Contingency Plan for Spills

Accidents can happen, and a clear, pre-defined plan for managing spills is essential. The response should be swift and safe.

For a Small Spill (Solid):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[6]

  • Contain the Spill: Prevent the powder from becoming airborne.

  • Clean Up: Carefully sweep up the material and place it into a designated hazardous waste container.[6] Avoid creating dust.[6]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

For a Large Spill:

  • Evacuate: Evacuate the immediate area.

  • Alert: Alert your laboratory supervisor and contact your institution's EHS emergency line immediately.

  • Secure the Area: Prevent unauthorized personnel from entering the spill zone.

  • Do Not Attempt to Clean: Allow trained emergency response personnel to handle the cleanup.

By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of NNC-05-2090 hydrochloride, upholding the principles of scientific integrity and laboratory safety.

References

  • NNC 05-2090 hydrochloride-MSDS. BioCrick.

  • SAFETY DATA SHEET - Nalbuphine Hydrochloride. Spectrum Chemical.

  • NNC-05-2045 hydrochloride | CAS#184845-18-9. MedKoo.

  • How To: Lab Waste. LabXchange.

  • Safety Data Sheet. Fisher Scientific.

  • Safety Data Sheet - Hydrochloric Acid. OFI Testing Equipment, Inc.

  • Proper Handling and Disposal of Laboratory Waste. JoVE.

  • SAFETY DATA SHEET - Guanidine hydrochloride. Sigma-Aldrich.

  • Chemical Safety Guide, 5th Ed. National Institutes of Health, Office of Research Services.

  • EHS Program Manual 5.2 - Waste Disposal Procedure. Weill Cornell Medicine.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

  • How Do You Dispose Of Waste In A Laboratory? Chemistry For Everyone.

  • NNC 05-2090 hydrochloride | CAS 184845-18-9. BOC Sciences.

  • NNC 05-2090 hydrochloride | CAS 184845-18-9. AbMole BioScience.

  • 1910.1030 - Bloodborne pathogens. Occupational Safety and Health Administration.

  • NNC 05-2090 hydrochloride (CAS 184845-18-9). R&D Systems.

Sources

Handling

Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for NNC-05-2045 Hydrochloride

In the dynamic landscape of neuropharmacological research, the safe handling of novel compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposa...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of neuropharmacological research, the safe handling of novel compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of personal protective equipment (PPE) when working with NNC-05-2045 hydrochloride. As a potent GABA uptake inhibitor, understanding and mitigating its potential hazards through proper PPE is not just a regulatory requirement, but a cornerstone of responsible science.[1] This document is designed to be your preferred source for laboratory safety and chemical handling, offering value beyond the product itself by building a foundation of deep trust.

Understanding the Risks: A Proactive Stance on Safety

While a comprehensive toxicological profile for NNC-05-2045 hydrochloride is not extensively documented in publicly available literature, its classification as a potent neuroactive compound necessitates a cautious approach. The primary routes of potential exposure in a laboratory setting are inhalation of aerosolized particles, dermal contact, and accidental ingestion.[2] Therefore, our PPE strategy is built around creating a robust barrier to these pathways.

The Safety Data Sheet (SDS) for the analogous compound NNC 05-2090 hydrochloride (CAS 184845-18-9) advises avoiding contact with eyes, skin, and clothing, as well as ingestion and inhalation.[2][3] In case of an accidental release, the use of respiratory protection is mandated.[2] These directives form the basis of our tiered PPE recommendations.

Core PPE Requirements for Handling NNC-05-2045 Hydrochloride

The selection of appropriate PPE is contingent on the nature of the procedure being performed. The following table outlines the minimum recommended PPE for various laboratory activities involving NNC-05-2045 hydrochloride.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid Form) - Disposable Nitrile Gloves (Double-Gloved) - Laboratory Coat - Safety Glasses with Side Shields - Disposable Particulate Respirator (N95 or higher)To prevent inhalation of fine powders and minimize skin contact. Double-gloving provides an extra layer of protection against contamination.
Solution Preparation and Handling - Disposable Nitrile Gloves - Laboratory Coat - Chemical Splash GogglesTo protect against splashes of the dissolved compound, which could be absorbed through the skin or eyes.
Cell Culture and In Vitro Assays - Disposable Nitrile Gloves - Laboratory Coat - Safety GlassesStandard practice for sterile cell culture work to protect both the researcher and the experiment.
Spill Cleanup - Disposable Nitrile Gloves (Double-Gloved) - Laboratory Coat - Chemical Splash Goggles - Disposable Particulate Respirator (N95 or higher)To provide comprehensive protection during the handling of a concentrated spill, minimizing all routes of exposure.[2]

Procedural Guidance: A Step-by-Step Approach to Safety

Meticulous adherence to procedure is critical for ensuring the efficacy of your chosen PPE. The following workflows are designed to be self-validating systems, leaving no room for ambiguity.

Donning PPE: A Deliberate Sequence for Maximum Protection

Caption: Sequential process for donning PPE.

  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water or using an alcohol-based hand sanitizer.

  • First Pair of Gloves: Don the first pair of nitrile gloves, ensuring a snug fit.

  • Laboratory Coat: Wear a clean, buttoned laboratory coat.

  • Respirator: If handling the solid compound, fit your N95 respirator, ensuring a tight seal around the nose and mouth.

  • Eye Protection: Put on your safety glasses or chemical splash goggles.

  • Second Pair of Gloves: If double-gloving, wear the second pair of gloves over the cuffs of your lab coat.

Doffing PPE: A Methodical Removal to Prevent Contamination

Caption: Sequential process for doffing PPE.

  • Outer Gloves: Remove the outer pair of gloves (if applicable), peeling them off without touching the exterior with your bare hands.

  • Laboratory Coat: Unbutton and remove your lab coat, turning it inside out as you do so to contain any contaminants.

  • Eye Protection: Remove your eye protection from the back of your head.

  • Respirator: Remove your respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Hygiene: Immediately wash your hands thoroughly.

Disposal Plan: Responsible Management of Contaminated Materials

All disposable PPE used when handling NNC-05-2045 hydrochloride should be considered potentially contaminated.

  • Gloves, Respirators, and other disposable items: Place in a designated, sealed biohazard bag or container.

  • Contaminated Lab Coats: If a disposable lab coat is used, it should be disposed of with other contaminated items. Reusable lab coats must be decontaminated according to your institution's safety protocols before laundering.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of chemically contaminated waste.

Emergency Procedures: Immediate Actions in Case of Exposure

In the event of an accidental exposure, immediate and correct action is crucial.

Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Always have the Safety Data Sheet readily available for emergency responders.

By integrating these protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the integrity of your valuable research.

References

  • NNC 05-2090 hydrochloride-MSDS. BioCrick. Available at: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. Available at: [Link]

  • Managing Risks with Potent Pharmaceutical Products. Pharmaceutics International, Inc. Available at: [Link]

  • Containment of High-Potency Products in a GMP Environment. BioProcess International. Available at: [Link]

  • The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. Available at: [Link]

  • Handling Processing Of Potent Compounds A Holistic Approach. Bioprocess Online. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NNC-05-2045 hydrochloride
Reactant of Route 2
Reactant of Route 2
NNC-05-2045 hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.